2-Hydroxychalcone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-78-0, 42224-53-3 | |
| Record name | 2-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 2-Hydroxychalcone for Researchers and Drug Development Professionals
An in-depth exploration of the botanical origins and extraction methodologies for 2-hydroxychalcone, a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and quantitative data for this compound and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Natural Occurrences of 2-Hydroxychalcones
2-Hydroxychalcones are a subclass of chalcones, which are precursors to flavonoids and are widely distributed in the plant kingdom.[1][2] These compounds are found in various parts of plants, including fruits, vegetables, spices, and resins. Notable natural sources are rich in this compound derivatives, which are of significant interest due to their diverse biological activities.[3][4]
One of the most well-documented sources of a 2'-hydroxychalcone is licorice root (Glycyrrhiza species) , which contains isoliquiritigenin (a 4,2',4'-trihydroxychalcone).[5][6] Other identified plant sources include:
-
Tomatoes (Solanum lycopersicum): The skin of tomatoes contains naringenin chalcone.
-
Apples (Malus domestica): Apples are a source of various polyphenols, including chalcones.
-
Fingerroot (Boesenbergia rotunda): This medicinal plant contains a variety of bioactive chalcones.[2]
-
Dracaena cinnabari (Dragon's Blood Tree): The resin of this tree has been found to contain 2,4'-dihydroxy-4-methoxydihydrochalcone and 2,4'-dihydroxy-4-methoxyhydrochalcone.[7]
-
Heteropyxis natalensis: The leaves of this plant contain (E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one.[8]
-
Syzygium balsameum: The leaves of this plant have yielded 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone.[9]
-
Cryptocarya concinna: This plant has been reported to contain 2'-hydroxychalcone.[10]
Quantitative Data on Isolation
The yield and purity of isolated 2-hydroxychalcones can vary significantly depending on the natural source, the specific derivative, and the extraction and purification methods employed. The following table summarizes available quantitative data from the cited literature.
| Compound Name | Natural Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Acid and Alkaline Hydrolysis, Ethanol Extraction | Not specified | 1.7-32x conventional methods | Not specified | [5] |
| Isoliquiritigenin | Glycyrrhiza sp. (Licorice) | Continuous Countercurrent Extraction (80% ethanol) | Mixed Resin Column Chromatography, Recrystallization | Not specified | 98.6% | [3] |
| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Not specified | High-Speed Counter-Current Chromatography | 0.32% | 98.3% | [1] |
| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum (leaves) | Maceration with n-hexane followed by ethyl acetate | Silica Gel Column Chromatography | 31.7% (from fraction E4) | Pure compound | [9] |
Experimental Protocols for Isolation
The isolation of 2-hydroxychalcones from natural sources typically involves extraction with organic solvents followed by chromatographic purification. Below are detailed methodologies for the isolation of isoliquiritigenin from licorice root, adapted from published patents and research articles.
Protocol 1: Acid and Alkaline Hydrolysis Method for Isoliquiritigenin from Licorice
This protocol is based on the principle of converting flavonoid glycosides and flavanones into the desired chalcone through hydrolysis.[5][6]
3.1.1. Materials and Reagents:
-
Dried and powdered licorice root
-
Hydrochloric acid (HCl), 1-2 M
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Silica gel for column chromatography
-
Polyamide for column chromatography
-
Rotary evaporator
-
Chromatography columns
3.1.2. Extraction and Hydrolysis Procedure:
-
Acid Hydrolysis: Macerate 1 kg of powdered licorice root (30-60 mesh) in 3000 mL of 1.5 M HCl. Heat the mixture to 100°C for 60 minutes in a reactor under a nitrogen atmosphere.[5]
-
Alkaline Conversion: After cooling, slowly add NaOH to adjust the pH of the solution to 14. Allow the mixture to stand for 180 minutes at 20°C to facilitate the conversion of flavanones to chalcones.[5]
-
Neutralization and Drying: Adjust the pH to 8 with HCl. Dry the resulting material in an oven.
-
Ethanol Extraction: Extract the dried material with ethanol twice.
-
Concentration: Concentrate the combined ethanol extracts using a rotary evaporator to obtain the crude extract.
3.1.3. Purification:
-
Silica Gel Column Chromatography: Pack a chromatography column with silica gel. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Polyamide Column Chromatography (Alternative): Alternatively, use a polyamide column and elute with a gradient of 60%-90% ethanol.[5]
-
Final Purification: Combine the fractions containing the pure isoliquiritigenin and evaporate the solvent to yield glassy yellow crystals.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Isoliquiritigenin
This method provides a high-purity product in a single step.[1]
3.2.1. Materials and Reagents:
-
Crude extract of Glycyrrhiza uralensis
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Water
-
HSCCC instrument
3.2.2. Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water in a volume ratio of 2:2:1:0.6:2.[1]
-
HSCCC Separation: Perform the separation on the HSCCC instrument according to the manufacturer's instructions, using the prepared two-phase solvent system.
-
Fraction Collection and Analysis: Collect the fractions and analyze for the presence and purity of isoliquiritigenin using methods such as HPLC and NMR.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the isolation of 2-hydroxychalcones and a representative signaling pathway associated with their biological activity.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound from plant sources.
Signaling Pathway Inhibition by a 2'-Hydroxychalcone Derivative
The following diagram illustrates the inhibitory effect of a 2'-hydroxychalcone derivative on nitric oxide production, a key inflammatory mediator.
Caption: Inhibition of iNOS-catalyzed nitric oxide production by a 2'-hydroxychalcone.
Conclusion
This technical guide provides a foundational understanding of the natural sources and isolation of 2-hydroxychalcones. The detailed protocols for isoliquiritigenin from licorice offer a practical starting point for researchers. While quantitative data for many other natural sources remain to be fully elucidated, the methodologies presented here can be adapted for the exploration of new botanical sources of these valuable compounds. The continued investigation into the isolation and characterization of novel 2-hydroxychalcones will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. JSM Central || Article Info [jsmcentral.org]
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxychalcone, a member of the chalcone family of compounds, is a naturally occurring flavonoid precursor characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the ortho-position of one of the aromatic rings imparts unique chemical and biological properties to the molecule. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its interactions with key signaling pathways, making it a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |
| Molecular Weight | 224.25 g/mol | [1][2] |
| Appearance | Yellow, crystalline powder or needles | [1] |
| Melting Point | 144-150 °C | [1] |
| Boiling Point (Predicted) | 396.3 ± 34.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.26 ± 0.35 | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and biological testing. While it is generally soluble in many organic solvents, its aqueous solubility is limited.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (557.41 mM) | [3] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Water | Insoluble | [7] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
| Technique | Wavelength/Chemical Shift/Frequency | Assignment | Reference(s) |
| UV-Vis Spectroscopy | λmax ≈ 292 nm and 362 nm (in Ethanol) | π-π* transition of the conjugated system and n-π* transition of the carbonyl group, respectively. | [6] |
| Infrared (IR) Spectroscopy | ~3460-3520 cm⁻¹ | O-H stretching | [7] |
| ~1641-1652 cm⁻¹ | C=O stretching (carbonyl group) | [7] | |
| ~1583-1612 cm⁻¹ | C=C stretching (aromatic) | [7] | |
| ~1462-1505 cm⁻¹ | C=C stretching (olefinic) | [7] | |
| ¹H NMR Spectroscopy (in CDCl₃) | δ ~12.78 ppm (s, 1H) | Phenolic -OH | [8] |
| δ ~7.9 ppm (d, 1H) | H-α (vinylic proton) | [8] | |
| δ ~7.6 ppm (d, 1H) | H-β (vinylic proton) | [8] | |
| δ ~6.9-8.0 ppm (m) | Aromatic protons | [8] | |
| ¹³C NMR Spectroscopy | δ ~193.7 ppm | C=O (carbonyl carbon) | [9] |
| δ ~163.6 ppm | C-OH (phenolic carbon) | [9] | |
| δ ~118-145 ppm | Aromatic and vinylic carbons | [9] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base.[5]
Materials:
-
2-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Isopropyl alcohol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser (optional, for heated reactions)
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in ethanol or isopropyl alcohol.
-
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise to the mixture while stirring vigorously. The reaction mixture will typically turn a deep color.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For some variations of the protocol, gentle heating under reflux may be employed to increase the reaction rate.[4]
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. This will cause the this compound to precipitate out of the solution as a yellow solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexane and ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.
-
Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will start to form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals to obtain pure this compound.
Signaling Pathway Interactions
This compound and its derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant activation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. This compound has been demonstrated to inhibit the NF-κB pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound derivatives have been shown to selectively inhibit the activity of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant biological potential. This technical guide has provided a detailed summary of its core chemical properties, spectroscopic data, and a practical, step-by-step protocol for its synthesis and purification. Furthermore, the elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and COX-2, highlights its promise as a lead compound in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this important class of compounds.
References
- 1. This compound | 644-78-0 [chemicalbook.com]
- 2. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
Quantum Chemical Blueprint of 2-Hydroxychalcone: A Technical Guide for Researchers
An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of 2-Hydroxychalcone Through Quantum Chemical Calculations for Applications in Drug Discovery and Materials Science.
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a flavonoid precursor with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of its molecular structure, vibrational frequencies, electronic properties, and spectroscopic characteristics. The integration of theoretical data with experimental protocols aims to provide a robust framework for understanding and utilizing this compound in various scientific applications.
Molecular Geometry
The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT), a computational method that provides valuable insights into the three-dimensional arrangement of atoms in a molecule. These calculations are crucial for understanding the molecule's reactivity and interaction with biological targets.
Computational Methodology
The optimized structural parameters, including bond lengths and bond angles, are typically calculated using DFT with various functionals and basis sets. A common approach involves the B3LYP functional combined with the 6-311G basis set.[1][2][3] Another functional, M06-2X, with a 6-311+(d,p) basis set has also been employed for geometry optimization.[4]
Optimized Geometrical Parameters
The following tables summarize the key calculated bond lengths and bond angles for this compound. These theoretical values are in good agreement with experimental data obtained from X-ray diffraction studies of chalcone derivatives.
Table 1: Selected Optimized Bond Lengths of this compound.
| Bond | B3LYP/6-311G (Å) |
| C1-C2 | 1.404 |
| C1-C6 | 1.401 |
| C=O | 1.234 |
| Cα=Cβ | 1.345 |
| O-H | 0.967 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.
Table 2: Selected Optimized Bond Angles of this compound.
| Angle | B3LYP/6-311G (°) |
| C2-C1-C6 | 119.8 |
| C1-C(O)-Cα | 120.5 |
| C(O)-Cα-Cβ | 121.3 |
| Cα-Cβ-C(Aryl) | 127.8 |
| C1-O-H | 108.9 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and modes, aiding in the interpretation of experimental spectra.
Computational Approach
The vibrational frequencies of this compound are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G). The calculated frequencies are often scaled by a factor (e.g., 0.9631 for B3LYP) to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.[4]
Comparison of Experimental and Theoretical Vibrational Frequencies
The table below presents a comparison of the experimental FT-IR vibrational frequencies with the scaled theoretical values for key functional groups in this compound.
Table 3: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP/6-311G (cm⁻¹) |
| O-H stretch | ~3428 | ~3634 (unscaled) |
| C=O stretch | ~1640-1700 | ~1650 |
| C=C stretch (alkene) | ~1597 | ~1589 |
| C-O stretch (phenol) | ~1290 | ~1291 |
| C-H bend (aromatic) | ~1192 | ~1184 |
Electronic Properties and UV-Vis Spectroscopy
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and its tendency to undergo electronic excitation.
Theoretical Background
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules.[9][10][11][12] By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax) observed in UV-Vis spectroscopy.
Frontier Molecular Orbitals and Electronic Transitions
The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the charge transfer characteristics of the molecule. For this compound, the HOMO is typically localized on the hydroxyphenyl ring, while the LUMO is distributed over the α,β-unsaturated ketone system.
Table 4: Calculated Electronic Properties of this compound.
| Parameter | B3LYP/6-311G (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.10 |
Table 5: Experimental and Calculated UV-Vis Absorption Maxima (λmax) of this compound.
| Solvent | Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Electronic Transition |
| Ethanol | ~350 | ~345 | π → π |
| Dichloromethane | ~456-461 | ~450 | π → π |
Sources:[13]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.[14][15][16]
Computational Details
The GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Comparison of Experimental and Theoretical NMR Chemical Shifts
The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.
Table 6: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) of this compound.
| Proton | Experimental (CDCl₃) | Calculated GIAO/DFT |
| Hα | ~7.8 | ~7.7 |
| Hβ | ~7.4 | ~7.3 |
| OH | ~12.8 | ~12.7 |
Sources:[17]
Table 7: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound.
| Carbon | Experimental (CDCl₃) | Calculated GIAO/DFT |
| C=O | ~193.7 | ~192.5 |
| Cα | ~121.8 | ~122.1 |
| Cβ | ~144.9 | ~144.2 |
| C-OH | ~163.6 | ~162.9 |
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[19][20][21][22] Computational studies, in conjunction with experimental work, have helped to elucidate the mechanisms underlying these activities.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][23][24] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can induce apoptosis and autophagy in cancer cells.[1][23]
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Isopropyl alcohol (IPA)[25]
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure: [25][26][27][28][29]
-
Dissolve 2'-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Separately, prepare a solution of NaOH in water and cool it in an ice bath.
-
Slowly add the cooled NaOH solution to the stirred solution of 2'-hydroxyacetophenone, maintaining the temperature at 0-5 °C.
-
Add benzaldehyde dropwise to the reaction mixture while continuing to stir in the ice bath.
-
Allow the reaction to stir at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid (this compound) is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, dichloromethane) using a spectrophotometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with TMS as an internal standard.
This guide demonstrates the powerful synergy between quantum chemical calculations and experimental work in characterizing and understanding the properties of this compound. The presented data and protocols offer a valuable resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. ajrconline.org [ajrconline.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
In Silico Prediction of 2-Hydroxychalcone Bioactivity: A Technical Guide
Introduction
Chalcones, characterized by their open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in flavonoid biosynthesis.[1] The 2-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The flexible structure of these compounds allows them to effectively bind to a variety of enzymes and receptors, making them promising candidates for drug development.[4]
The advent of computational, or in silico, methodologies has revolutionized the drug discovery process. These techniques offer a rapid and cost-effective means to predict the biological activity of novel compounds, screen large virtual libraries, and elucidate mechanisms of action at a molecular level. This guide provides an in-depth overview of the core in silico approaches used to predict the bioactivity of 2-hydroxychalcones, details the key signaling pathways they modulate, and presents the experimental protocols for both computational and validation studies.
In Silico Methodologies for Bioactivity Prediction
The prediction of this compound bioactivity heavily relies on a suite of computational tools that model molecular interactions and properties. The most common workflows involve molecular docking to predict binding affinity, Quantitative Structure-Activity Relationship (QSAR) to correlate chemical structure with biological activity, and ADMET prediction to assess pharmacokinetic profiles.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target protein) to form a stable complex.[5][6] The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity.[7] Studies have successfully used molecular docking to investigate the interaction of 2-hydroxychalcones with various therapeutic targets.
An illustrative workflow for a typical molecular docking study is presented below.
Table 1: Summary of Molecular Docking Studies on this compound Derivatives
| Compound/Derivative Class | Target Protein | Key Findings / Binding Interactions | Reference |
| 2'-hydroxychalcones | Prostaglandin H2 (PGH2) synthase (COX-2) | Docking studies interpreted the relationship between chalcone structures and their inhibitory activities against PGE2 production. | [5][8] |
| Butein (a 2',4'-diOH chalcone) | Falcipain-2 | Interactions with Cys42, Asp234, and Asn173 in the active site suggest a mechanism for antimalarial activity. | [9] |
| 2'-hydroxy-chalcones | Soybean Lipoxygenase (LOX) | A common H-bond pattern involving the hydroxyl and carbonyl groups of ring A with Asp768 and Asn128 was observed. | [10] |
| Chalcone Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Screening identified compounds with high binding affinity and interactions with conserved catalytic residues. | [11] |
| p-hydroxy-m-methoxychalcone | EGFR, HER2, VEGFR | Binding energies were comparable to or higher than ATP, suggesting potential inhibition of tyrosine kinase receptors. | [12] |
| 2,4,6-trimethoxychalcone derivatives | Cyclin-dependent kinase 1 (CDK1) | Reverse molecular docking suggested CDK1 as a possible target for anticancer activity. | [13] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14] By analyzing various molecular descriptors (e.g., topological, electronic, steric), QSAR models can predict the activity of new, unsynthesized compounds.[14][15] This approach is valuable for optimizing lead compounds by identifying the structural features that are crucial for their bioactivity. For chalcones, QSAR studies have indicated that properties like the planarity of the structure, the double bond of the α,β-unsaturated carbonyl system, and the presence of specific substituents are important for biological activity.[14][16]
Below is a diagram illustrating the typical workflow for developing a QSAR model.
ADMET Prediction
ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these pharmacokinetic and toxicological properties is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical trials.[13][17] In silico ADMET prediction tools use a compound's structure to estimate properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity.[17][18] Studies on chalcone derivatives have used these tools to suggest favorable metabolic profiles and good oral bioavailability for selected compounds.[13][19]
The workflow for an in silico ADMET study is outlined in the diagram below.
Table 2: Predicted ADMET Properties for Representative Chalcone Derivatives
| Property | Prediction | Significance | Reference |
| Drug-Likeness | |||
| Lipinski's Rule of Five | Most derivatives comply | Suggests good potential for oral bioavailability. | [17] |
| Metabolism | |||
| CYP2D6/CYP3A4 Inhibition | Predicted to be non-inhibitors | Favorable metabolic compatibility, lower risk of drug-drug interactions. | [18] |
| Excretion | |||
| Total Clearance | High values predicted | Indicates efficient elimination profiles. | [18] |
| OCT2 Substrate | Predicted to be non-substrates | Relates to renal elimination pathways. | [18] |
Key Signaling Pathways Modulated by this compound
In silico predictions are often complemented by in vitro and in vivo studies that identify the cellular pathways through which 2-hydroxychalcones exert their effects. These compounds are known to modulate several key pathways involved in cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival.[2][20] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis.[20] Several studies have reported that this compound and its derivatives can inhibit the NF-κB pathway.[2][8][20] This inhibition suppresses the production of pro-inflammatory mediators like PGE2, nitric oxide (NO), and TNF-α, and induces apoptosis in cancer cells.[8][20]
The diagram below illustrates the inhibition of the NF-κB pathway by this compound.
Mitochondrial Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Certain 2'-hydroxy-4'-alkoxy chalcones have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[16] This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[16]
The diagram below outlines the induction of mitochondrial apoptosis by this compound derivatives.
Experimental Protocols
This section details the generalized methodologies for the key in silico and in vitro experiments cited in the literature for the study of 2-hydroxychalcones.
Synthesis: Claisen-Schmidt Condensation
The most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol condensation between a substituted acetophenone and a substituted benzaldehyde in the presence of a base or acid catalyst.[4][10][21]
-
Reactant Preparation : Equimolar amounts of a 2-hydroxyacetophenone derivative and an appropriately substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.[10]
-
Catalysis : A basic catalyst (e.g., aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)) is added dropwise to the reaction mixture at room temperature.[10][21]
-
Reaction : The mixture is stirred for a specified period (ranging from a few hours to 48 hours) at room temperature or with gentle heating.[7] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is poured into crushed ice and acidified (e.g., with dilute HCl) to precipitate the crude product.[10]
-
Purification : The solid product is filtered, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.[22]
In Silico Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation : A 2D structure of the this compound derivative is drawn and converted to a 3D structure. Energy minimization is performed, and the structure is saved in PDBQT format, assigning Gasteiger charges.
-
Receptor Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Gasteiger charges are computed. The file is saved in PDBQT format.
-
Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid must encompass the entire binding pocket.
-
Docking Execution : The docking simulation is run using the prepared ligand and receptor files and the defined grid parameters. AutoDock Vina will generate multiple binding poses (typically 9-10) ranked by their binding affinity scores (kcal/mol).
-
Results Analysis : The top-ranked pose is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the chalcone and the amino acid residues of the protein's active site.[9]
In Vitro Validation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21]
-
Cell Seeding : Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 18-24 hours to allow for attachment.[16][21]
-
Compound Treatment : The cells are treated with various concentrations of the this compound derivatives (and a positive control drug) and incubated for a specified time (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition : After incubation, the media is replaced with fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL), and the plate is incubated for another 3-4 hours.[21]
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[16]
Table 3: Summary of In Vitro Bioactivity of this compound Derivatives
| Compound/Derivative | Cell Line / Assay | Bioactivity (IC50) | Reference |
| 4'-alkoxy chalcones (3a-3d, 3f) | PC-3 (Prostate Cancer) | 8.08 - 13.75 µM | [16] |
| 2',4',3,4-tetrahydroxy-chalcone (Butein) | DPPH Radical Scavenging | Potent antioxidant activity | [23] |
| Chalcone 4b | DPPH Radical Scavenging | 82.4% scavenging ability | [10] |
| Chalcone 4b | Lipid Peroxidation Inhibition | 82.3% inhibition | [10] |
| Chalcone 4b | Soybean Lipoxygenase (LOX) | 70 µM | [10][23] |
| Chalcone 3c | Soybean Lipoxygenase (LOX) | 45 µM | [10] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide (NO) production in BV-2 microglia | 1.10 µM | [23] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical Cancer) | 3.204 µM | [13] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast Cancer) | 3.849 µM | [13] |
| 4-hydroxy-3-methoxychalcone (HMC) | Tyrosinase Inhibition | 21.56 µg/mL | [7] |
Conclusion
The application of in silico methods has significantly advanced the exploration of 2-hydroxychalcones as potential therapeutic agents. Molecular docking, QSAR, and ADMET prediction provide powerful platforms for identifying promising drug candidates, optimizing their structures, and predicting their pharmacokinetic profiles before committing to costly and time-consuming synthesis and laboratory testing. The insights gained from these computational studies, particularly concerning the modulation of critical signaling pathways like NF-κB and mitochondrial apoptosis, have solidified the rationale for developing this compound derivatives as novel anti-inflammatory and anticancer drugs. The integration of these in silico approaches with traditional experimental validation creates a synergistic workflow that accelerates the journey from compound discovery to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis, cytotoxicity assay, and molecular docking study of hydroxychalcone derivatives as potential tyrosinase inhibitors [jcps.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Studies of a Chalcone Derivative Compound p-hydroxy-m-methoxychalcone with Tyrosine Kinase Receptors | Semantic Scholar [semanticscholar.org]
- 13. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxychalcone, a key member of the chalcone family of compounds, stands as a significant scaffold in medicinal chemistry. As biosynthetic precursors to flavonoids, these α,β-unsaturated ketones, characterized by a C6-C3-C6 framework with a hydroxyl group at the 2'-position of the A-ring, have garnered substantial interest for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-hydroxychalcones, with a focus on their evolution as pharmacologically relevant agents. We will delve into the seminal synthetic methodologies, present key quantitative data in a structured format, and elucidate the molecular mechanisms underlying their notable anti-inflammatory and anticancer properties through detailed signaling pathway diagrams.
Discovery and Historical Context
The journey of chalcones began in the late 19th century with the pioneering work on the condensation of aromatic aldehydes and ketones. While the Claisen-Schmidt condensation, first described in the 1880s, laid the foundational chemistry for chalcone synthesis, the specific investigation and naming of this class of compounds are largely attributed to the work of Stanisław von Kostanecki and J. Tambor. In a seminal paper published in 1899 in the Berichte der deutschen chemischen Gesellschaft, they detailed the synthesis of various "monooxybenzalacetophenones," which are now recognized as hydroxychalcones.[1] This work marked a significant milestone in flavonoid chemistry and set the stage for the exploration of the vast chemical space and biological potential of chalcones and their derivatives.
Early research primarily focused on their role as intermediates in the synthesis of flavonoids. However, as the 20th century progressed, the intrinsic biological activities of chalcones themselves began to be unveiled, leading to a surge in research dedicated to synthesizing and evaluating a myriad of this compound derivatives for their therapeutic potential.
Synthesis of 2-Hydroxychalcones
The Claisen-Schmidt condensation remains the most prevalent and versatile method for the synthesis of 2-hydroxychalcones. This base-catalyzed aldol condensation involves the reaction of a 2'-hydroxyacetophenone with an appropriate benzaldehyde derivative.
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol is a generalized representation of a typical Claisen-Schmidt condensation for the synthesis of 2-hydroxychalcones. Specific reaction conditions may vary depending on the reactivity of the substrates.
Materials:
-
2'-Hydroxyacetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol (or methanol)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
A solution of potassium hydroxide (e.g., 5% aqueous solution) is prepared.[1]
-
The 2'-hydroxyacetophenone and the substituted benzaldehyde are dissolved in ethanol in a flask equipped with a stirrer.[1]
-
The potassium hydroxide solution is added dropwise to the stirred solution of the carbonyl compounds at room temperature or under cooling.
-
The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, depending on the specific reactants.[2]
-
Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Modern Synthetic Approaches
While the classical Claisen-Schmidt condensation is robust, modern organic synthesis has introduced several modifications to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These include:
-
Microwave-assisted synthesis: This technique often leads to a significant reduction in reaction time and an increase in product yield.[2]
-
Ultrasound irradiation: Sonication can also accelerate the reaction rate.[3]
-
Mechanochemistry (Ball Milling): This solvent-free approach offers a green and efficient alternative to traditional solution-phase synthesis.[2]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of various this compound derivatives.
Table 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 5′-fluoro-2′-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 96 | [2] |
| 2'-hydroxyacetophenone | 3,4,5-trimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 72 | [2] |
| 2'-hydroxyacetophenone | 2,4,5-trimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 84 | [2] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 86 | [2] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / Ethanol | 3 h (Ultrasound) | - | [3] |
Table 2: Biological Activity of this compound Derivatives
| Compound | Cell Line | Biological Activity | IC50 / EC50 (µM) | Reference |
| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | Cytotoxicity | 37.74 ± 1.42 | [4] |
| 2'-Hydroxychalcone | CMT-1211 (Breast Cancer) | Cytotoxicity | 34.26 ± 2.20 | [4] |
| Compound 6 (a 2'-hydroxychalcone derivative) | L. donovani | Antileishmanial | 2.33 | [2] |
| Compound 11 (a 2'-hydroxychalcone derivative) | L. donovani | Antileishmanial | 2.82 | [2] |
| Compound 15 (a 2'-hydroxychalcone derivative) | P. falciparum (3D7 strain) | Antimalarial | 3.21 | [2] |
| Compound 12 (a 2'-hydroxychalcone derivative) | IGR-39 (Melanoma) | Cytotoxicity | 12 | [2] |
| Compound 27 (a 2'-hydroxychalcone derivative) | Podocyte cells | AMPK Activation | 2.0 | [5] |
| Compound 29 (a 2'-hydroxychalcone derivative) | Podocyte cells | AMPK Activation | 4.8 | [5] |
Signaling Pathways and Mechanisms of Action
2-Hydroxychalcones exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer activities are particularly well-documented and are often attributed to their interaction with the NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In many pathological conditions, including chronic inflammation and cancer, this pathway is constitutively active. 2-Hydroxychalcones have been shown to inhibit NF-κB activation through a multi-pronged approach.[6] They can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] By preventing IκBα degradation, 2-hydroxychalcones sequester the NF-κB dimer (typically p65/p50) in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 3. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation of 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of 2-hydroxychalcone, a significant scaffold in medicinal chemistry. The document details the intrinsic stability of the molecule and its degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents based on the chalcone framework.
Introduction to this compound
This compound, a member of the flavonoid family, is a biosynthetic precursor to flavanones.[1] Its structure, featuring an α,β-unsaturated ketone system, is responsible for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Understanding the stability and degradation profile of this compound is crucial for its development as a therapeutic agent, ensuring its efficacy, safety, and shelf-life.
Intrinsic Stability and Degradation Pathways
This compound is a relatively stable molecule. However, it is susceptible to degradation under specific environmental conditions. The primary degradation pathways involve cyclization and oxidation reactions.
2.1. Cyclization to Flavanone:
Under basic conditions, this compound undergoes an intramolecular Michael addition, leading to the formation of the corresponding flavanone. This isomerization is a reversible reaction and is a significant degradation pathway in alkaline environments. The reaction proceeds through the formation of a phenoxide ion, which acts as a nucleophile.[1][4]
2.2. Oxidative Cyclization to Aurones and Flavones:
In the presence of oxidizing agents, this compound can undergo oxidative cyclization to form aurones and flavones.[5] The specific product formed depends on the oxidant and reaction conditions. For instance, certain metal ions can selectively catalyze the formation of aurones.[5]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
3.1. Hydrolytic Degradation:
Hydrolysis is a key degradation pathway for many drug substances. The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In acidic media, this compound is relatively stable.
-
Neutral Conditions: In neutral aqueous solutions, the degradation is slower compared to basic conditions.
-
Basic Conditions: As mentioned earlier, this compound readily isomerizes to flavanone in basic solutions. The rate of this cyclization is pH-dependent.[1]
3.2. Oxidative Degradation:
Oxidative degradation can be induced by exposure to peroxides, metal ions, or radical initiators.
-
Hydrogen Peroxide (H₂O₂): Treatment with hydrogen peroxide can lead to the formation of aurones and flavones through oxidative cyclization.[5]
-
Radical Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) can be used to initiate free-radical mediated degradation, providing insights into the molecule's susceptibility to autoxidation.
3.3. Photodegradation:
Exposure to light, particularly UV radiation, can cause degradation of photosensitive molecules. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance.[9][10][11][12]
3.4. Thermal Degradation:
Elevated temperatures can accelerate degradation reactions. Thermal degradation studies help to determine the molecule's thermal lability.
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation of this compound.
Table 1: Rate Coefficients for the Cyclization of 2'-Hydroxychalcones to Flavanones in Basic Aqueous Solution [1]
| 2'-Hydroxychalcone Derivative | k (s⁻¹) | k' (s⁻¹) | k'' (M⁻¹s⁻¹) | pKa |
| Parent (I) | 0.0 | 0.0107 | 0.0019 | 9.87 |
| 4'-OMe (II) | 0.0 | 0.0123 | 0.0021 | 9.97 |
| 6'-OMe (III) | 0.0 | 0.00015 | 0.00004 | 10.37 |
| 4',6'-Me₂ (V) | 0.0 | 0.00032 | 0.00005 | 10.60 |
| 5',6'-benzo (VI) | 0.0 | 0.00018 | 0.00003 | 10.15 |
k: rate coefficient for unimolecular cyclization of neutral chalcone, k': rate coefficient for unimolecular cyclization of ionized chalcone, k'': second-order rate coefficient for the reverse reaction of flavanone with hydroxide ion.
Note: Specific quantitative data for degradation percentages and half-lives of this compound under various forced degradation conditions are not extensively available in the public domain and would typically be generated during drug development studies.
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies should be developed and validated for each specific drug substance. The following are general guidelines based on ICH recommendations.[6][7][8]
5.1. General Procedure for Forced Degradation:
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Aliquots of this solution are then subjected to different stress conditions. Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method.
5.2. Acid and Base Hydrolysis:
-
Acidic: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic: Treat the drug solution with 0.01 M to 0.1 M NaOH at room temperature.
5.3. Oxidative Degradation:
-
Treat the drug solution with 3% to 30% H₂O₂ at room temperature.
5.4. Photodegradation:
-
Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11][12] A control sample should be protected from light.
5.5. Thermal Degradation:
-
Expose the solid drug substance and drug solution to elevated temperatures (e.g., 60°C, 80°C).
5.6. Analytical Method:
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (with or without a pH modifier like formic acid). UV detection is commonly used.[13][14][15][16] LC-MS can be used for the identification and characterization of degradation products.[17]
Signaling Pathways and Biological Activity of Degradation Products
The degradation products of this compound, such as aurones and flavones, are not necessarily inactive. In fact, they can possess their own biological activities, including antioxidant and anti-inflammatory effects.[18][19]
6.1. NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and cancer.[2][3][20] this compound has been shown to inhibit the NF-κB pathway.[2][3] Some of its degradation products may also modulate this pathway, contributing to the overall pharmacological effect. The inhibition of NF-κB activation can occur through various mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of p65.[2]
6.2. Antioxidant Activity:
Both this compound and its degradation products, particularly those with multiple hydroxyl groups, can exhibit significant antioxidant activity.[18][19] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[18][21][22][23]
Visualizations
Figure 1: Primary degradation pathways of this compound.
Figure 2: General workflow for forced degradation studies.
Figure 3: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the stability and degradation of this compound. The primary degradation pathways involve cyclization to flavanones and oxidative cyclization to aurones and flavones. The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of these degradation pathways and the implementation of robust forced degradation studies are critical for the successful development of this compound-based therapeutics. Further research is warranted to fully characterize all potential degradation products and to elucidate their specific biological activities and impacts on relevant signaling pathways.
References
- 1. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. asianjpr.com [asianjpr.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iagim.org [iagim.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-hydroxychalcone, a key scaffold in medicinal chemistry. The document outlines detailed experimental protocols for its synthesis and crystallization, presents its crystallographic data, and explores its mechanism of action through the inhibition of the NF-κB signaling pathway, a critical target in drug development.
Introduction
This compound, formally known as (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family of compounds, which are precursors to flavonoids and are abundant in various natural sources. These molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. This guide provides a detailed examination of the crystal structure of this compound and the methodologies used to determine it.
Data Presentation: Crystallographic Analysis
Table 1: Crystallographic Data for (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one [1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁FO₂ |
| Formula Weight | 242.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.9998(8) |
| b (Å) | 11.4457(6) |
| c (Å) | 21.5319(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1724.1(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.400 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.102 |
| F(000) | 504.0 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Radiation | MoKα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 4.94 to 56.5 |
| Index ranges | -9 ≤ h ≤ 9, -15 ≤ k ≤ 15, -28 ≤ l ≤ 28 |
| Reflections collected | 15834 |
| Independent reflections | 4169 [R(int) = 0.0346] |
| Data/restraints/parameters | 4169/0/218 |
| Goodness-of-fit on F² | 1.043 |
| Final R indexes [I > 2σ(I)] | R₁ = 0.0413, wR₂ = 0.0968 |
| R indexes (all data) | R₁ = 0.0532, wR₂ = 0.1039 |
| Largest diff. peak and hole (e.Å⁻³) | 0.21 and -0.22 |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and benzaldehyde.[2][3]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (or Isopropyl Alcohol)[2]
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.
-
To this solution, add benzaldehyde (1 equivalent).
-
Prepare a solution of sodium hydroxide in water (e.g., 40% w/v) and add it dropwise to the stirred mixture of the ketone and aldehyde at a controlled temperature, typically 0-25°C.[2]
-
Continue stirring the reaction mixture at room temperature for a specified period, often several hours, until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of approximately 2-3.
-
The precipitated solid product, this compound, is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold distilled water to remove any inorganic impurities.
-
The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.[5]
Single Crystal Growth by Slow Evaporation
High-quality single crystals suitable for X-ray diffraction can be grown from the purified this compound using the slow evaporation method.[6]
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, methanol, or a mixture thereof)
-
A clean beaker or vial with a loose-fitting cover (e.g., perforated parafilm)
-
A vibration-free environment
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.
-
Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.
-
Transfer the clear solution to a clean beaker or vial.
-
Cover the container with a loose-fitting lid or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and single crystals will begin to form and grow.
-
Once crystals of a suitable size and quality have formed, they can be carefully harvested from the mother liquor for X-ray diffraction analysis.
Single Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low and stable temperature during data collection, which minimizes thermal vibrations of the atoms.
-
The diffractometer, equipped with a radiation source (e.g., MoKα), irradiates the crystal.
-
The diffraction pattern is recorded by a detector as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and displacement parameters.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory and anticancer effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes.
This compound has been reported to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[7] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The experimental protocols for its synthesis and crystallization have been outlined, and representative crystallographic data have been presented. Furthermore, the mechanism of action involving the inhibition of the NF-κB signaling pathway has been described and visualized. This comprehensive information is valuable for researchers in the fields of medicinal chemistry, crystallography, and drug development, aiding in the understanding of the structure-activity relationships of this important class of compounds and facilitating the design of new and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
Methodological & Application
Application Note: Claisen-Schmidt Condensation for the Facile Synthesis of 2-Hydroxychalcones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of polyphenolic compounds belonging to the flavonoid family.[1][2] They serve as crucial biosynthetic precursors to other flavonoids and exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimalarial, and antitumor activities.[1][2][3][4] The 2'-hydroxychalcone scaffold is of particular interest in medicinal chemistry as a privileged structure for drug discovery.[2]
The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones. This reaction involves a base- or acid-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[5][6][7] This application note provides detailed protocols for the synthesis of 2-hydroxychalcones using both conventional solution-phase and modern mechanochemical Claisen-Schmidt condensation methods.
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism. Initially, a strong base abstracts an α-proton from the 2'-hydroxyacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable 2-hydroxychalcone product.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols & Data
Two primary methods for the synthesis of 2-hydroxychalcones are presented: a conventional solution-phase reaction and a solvent-free mechanochemical approach.
Protocol 1: Conventional Synthesis in Solution
This method, optimized for 2'-hydroxychalcone synthesis, utilizes sodium hydroxide as a catalyst in isopropyl alcohol (IPA) at a reduced temperature to maximize yield and purity.[8]
Reagents and Equipment:
-
o-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of IPA.
-
Cool the mixture to 0°C using an ice bath while stirring.
-
Slowly add 20 mL of 40% aqueous NaOH solution dropwise to the reaction mixture, maintaining the temperature at 0°C.[8]
-
Continue stirring the mixture at 0°C for approximately 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% HCl until the pH is acidic, resulting in the precipitation of the crude product.[9]
-
Filter the yellow precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum.[9]
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 2'-hydroxychalcone.
Protocol 2: Mechanochemical Synthesis (Ball Milling)
Mechanochemistry offers a green, efficient, and high-yielding alternative to solution-phase synthesis, eliminating the need for bulk solvents.[1][10]
Reagents and Equipment:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Potassium Hydroxide (KOH), solid
-
Methanol (for work-up)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ball mill (e.g., MM400) with grinding jars and balls
Procedure:
-
Place the substituted 2'-hydroxyacetophenone (e.g., 1.2 mmol), one equivalent of the substituted benzaldehyde (1.2 mmol), and two equivalents of solid KOH into the grinding jar.[1]
-
Perform the first grinding cycle for 30 minutes at a suitable frequency.
-
Open the jar, add a second equivalent of the substituted benzaldehyde (1.2 mmol), and perform a second grinding cycle for another 30 minutes.[1][10]
-
After grinding, a colored powder is obtained. Transfer this powder to a beaker and dissolve it in approximately 10 mL of cold methanol.
-
Acidify the solution with 2 mL of cold 1 M HCl (to approx. pH 3).[1]
-
The resulting yellow precipitate is filtered, washed with water, and dried under vacuum to yield the final product with high purity.
Quantitative Data Summary
The choice of synthetic method significantly impacts reaction efficiency, time, and environmental impact. The following tables summarize and compare reaction conditions and yields.
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Conventional Method[8] | Mechanochemical Method[1][10] |
| Catalyst | 40% aq. NaOH | Solid KOH (2 eq.) |
| Solvent | Isopropyl Alcohol (IPA) | Solvent-free |
| Temperature | 0°C | Ambient |
| Reaction Time | ~4 hours | 60 minutes (2 x 30 min) |
| Key Feature | Controlled temperature | High efficiency, green chemistry |
| Reported Yield | Good to excellent | Excellent (up to 96%) |
Table 2: Examples of Synthesized 2'-Hydroxychalcones via Ball Milling[1]
| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Total Time (min) | Yield (%) |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 60 | 96 |
| 2'-hydroxyacetophenone | 4-methoxybenzaldehyde | 60 | 85 |
| 2'-hydroxyacetophenone | 2,5-dimethoxybenzaldehyde | 60 | 90 |
| 5'-chloro-2'-hydroxyacetophenone | 4-methoxybenzaldehyde | 60 | 94 |
| 5'-chloro-2'-hydroxyacetophenone | 4-chlorobenzaldehyde | 60 | 95 |
General Workflow and Applications
The synthesis of 2-hydroxychalcones is a straightforward process that serves as a gateway to a vast library of biologically active molecules.
Caption: General experimental workflow for this compound synthesis.
Applications in Drug Development
Synthesized 2-hydroxychalcones are valuable scaffolds in drug discovery and development. Their biological activities are diverse and potent:
-
Anticancer: Certain derivatives have shown significant activity against melanoma cell lines.[1]
-
Antiprotozoal: They have been evaluated for activity against parasites like Plasmodium falciparum (malaria) and Leishmania donovani.[1]
-
Antioxidant and Anti-inflammatory: The chalcone framework is known to inhibit lipoxygenase and scavenge free radicals, making these compounds promising anti-inflammatory agents.[2][4]
-
Synthetic Intermediates: They are key precursors for the synthesis of flavanones and other flavonoids, which also possess important therapeutic properties.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Purification of 2-Hydroxychalcone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxychalcones are a class of organic compounds belonging to the flavonoid family, which are abundant in edible plants.[1] They serve as important precursors in the biosynthesis of flavonoids and are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2] The synthesis of 2-hydroxychalcones, commonly achieved through Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone and a benzaldehyde derivative, often results in a crude product containing unreacted starting materials and by-products.[1][3] Therefore, a robust purification method is critical to obtaining highly pure 2-hydroxychalcone for use in research and drug development.
This application note provides a detailed protocol for the purification of this compound using column chromatography, a widely employed technique for the separation of individual compounds from a mixture.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and their varying solubility in a mobile phase. For the purification of moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar or moderately polar mobile phase.
As the mobile phase containing the crude this compound mixture moves down the column, compounds with a higher affinity for the stationary phase (more polar compounds) will move slower, while compounds with a greater affinity for the mobile phase (less polar compounds) will move faster. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted from the column, resulting in their separation.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-230 mesh)[4]
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Benzene (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Less toxic alternatives like toluene may be considered.)
-
Methanol
-
Dichloromethane
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Experimental Protocol
Preparation of the Column
-
Ensure the glass chromatography column is clean, dry, and mounted vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the cotton plug.
-
Slurry Packing Method:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether or a mixture of petroleum ether and ethyl acetate).
-
Pour the slurry into the column. Allow the silica gel to settle, and gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Continuously drain the solvent from the column, ensuring the solvent level never drops below the top layer of sand to prevent the column from running dry.
-
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for samples not readily soluble, use the dry loading method:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
Elution
-
Begin the elution with a non-polar mobile phase, such as petroleum ether or hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as ethyl acetate. A common starting eluent system is a mixture of petroleum ether and ethyl acetate in a high ratio of the former (e.g., 7.5:2.5 v/v).[5] Another reported eluent system is benzene:ethyl acetate (30:1 v/v).[6]
-
Collect the eluate in fractions (e.g., 10-20 mL each) in separate test tubes or flasks.
Monitoring the Separation
-
Monitor the separation process using Thin-Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the same solvent mixture being used for the column elution).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as melting point, NMR spectroscopy, or HPLC.
Data Presentation
| Compound | Synthesis Method | Purification Method | Eluent System | Yield | Reference |
| 2'-hydroxychalcones | Claisen-Schmidt condensation | Column Chromatography | Petroleum ether/ethyl acetate (7.5:2.5) | 39% | [5] |
| Flavanone (from 2'-hydroxychalcone) | Cyclization | Column Chromatography | Benzene:ethyl acetate (30:1) | 91.1% | [6] |
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone - Eureka | Patsnap [eureka.patsnap.com]
Purifying 2-Hydroxychalcone: A Guide to Recrystallization Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the purification of 2-Hydroxychalcone using recrystallization techniques. It is intended to guide researchers in obtaining high-purity this compound, a compound of significant interest in drug development due to its anti-inflammatory and anticancer properties. This guide includes a review of suitable solvents, detailed experimental procedures, and expected outcomes.
Introduction to this compound and the Importance of Purity
This compound is a flavonoid precursor with a wide range of biological activities, including potent antioxidant, anti-inflammatory, and antitumor effects[1]. The efficacy and safety of this compound in research and potential therapeutic applications are directly dependent on its purity. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, which separates the desired compound from impurities based on differences in their solubility in a chosen solvent system.
Selecting an Appropriate Recrystallization Solvent
The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the this compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
Commonly used solvents for the recrystallization of chalcones, including this compound, are alcohols such as ethanol, methanol, and isopropyl alcohol.
Table 1: Solvent Selection for this compound Recrystallization
| Solvent | Rationale for Use | Reported Observations |
| Ethanol | Good solubility at elevated temperatures and lower solubility at room temperature. Widely reported for chalcone recrystallization. | Often yields pale yellow needles of this compound. A common choice in many synthesis protocols. |
| Methanol | Similar properties to ethanol, can be an effective alternative. | Used for recrystallization, resulting in pale yellow, needle-shaped crystals. |
| Isopropyl Alcohol (IPA) | Proven to be an effective solvent in optimized synthesis and purification protocols. | Demonstrated to provide good yields and purity. |
Quantitative Data on Recrystallization of Chalcones
Table 2: Illustrative Solubility and Recovery Data for Chalcone Derivatives
| Compound | Solvent | Temperature (°C) | Solubility (approx. g/100 mL) | Typical Recovery Yield (%) | Purity (Post-Recrystallization) |
| Benzoic Acid (analogue) | Water | 25 | 0.34 | ~65% | >99% (by titration) |
| Acetanilide (analogue) | Water | 100 | 5.5 | 60-65% | High |
| Chalcone Derivative | Ethanol | 25 | Low | 80-95% (synthesis yield) | Visually pure crystals |
| Chalcone Derivative | Methanol/Dichloromethane | Room Temp | - | 22-85% (synthesis yield) | Characterized by NMR & Mass Spec |
Note: Recovery yields for recrystallization alone are often not reported separately from the overall synthesis yield. The provided synthesis yields give an indication of the efficiency of the combined synthesis and purification process.
Experimental Protocols for Recrystallization of this compound
This section provides detailed protocols for the recrystallization of this compound using a single solvent method.
Protocol 1: Recrystallization using Ethanol
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a heating mantle or hot plate while stirring. Add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
Characterization: Determine the melting point and purity of the recrystallized this compound. Pure this compound has a melting point of approximately 88-90°C.
Protocol 2: Recrystallization using Methanol
This protocol is similar to the one using ethanol. Methanol can be substituted for ethanol, and the same general steps should be followed. The choice between ethanol and methanol may depend on the specific impurities present in the crude product.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Biological Context: Signaling Pathways Modulated by this compound
The high purity of this compound is essential for accurately studying its biological effects. This compound has been shown to exert its anti-inflammatory and anticancer activities by modulating key signaling pathways, including the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. This compound has been reported to inhibit the activation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. This compound can modulate MAPK signaling, contributing to its anticancer effects.
Caption: this compound modulates the MAPK signaling pathway.
Conclusion
Recrystallization is a powerful and accessible technique for obtaining high-purity this compound. The choice of solvent and careful control of the cooling process are paramount to achieving good recovery of pure material. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers. The purity of this compound is critical for the reliable investigation of its promising therapeutic properties, which are mediated through key cellular signaling pathways.
References
Synthesis and Biological Evaluation of Novel 2-Hydroxychalcone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel 2-hydroxychalcone derivatives. Chalcones, belonging to the flavonoid family, are recognized for their broad pharmacological properties, making them a subject of significant interest in drug discovery and development.[1] The protocols outlined below cover the chemical synthesis via Claisen-Schmidt condensation and methodologies for assessing their anticancer, antioxidant, and antimicrobial activities.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is commonly achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a general guideline and can be optimized for specific derivatives.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Substituted benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Ice-cold water
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a solution of KOH (e.g., 2 equivalents in water or alcohol) to the flask.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Slowly add the substituted benzaldehyde (1 equivalent) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture by adding dilute HCl until a precipitate forms.
-
Collect the solid product by filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound derivatives.
II. Biological Activity Evaluation
The synthesized this compound derivatives can be screened for various biological activities, including anticancer, antioxidant, and antimicrobial properties.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay [2]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of the synthesized this compound derivatives in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| C1 | HCT116 | 48 | 37.07 | - |
| C2 | HCT116 | 48 | >100 | - |
| C3 | HCT116 | 48 | >100 | - |
| C5 | HCT116 | 48 | >100 | - |
| Chalcone 12 | IGR-39 | 72 | 12 | Dacarbazine (25 µM) |
Data is illustrative and based on reported values for similar compounds.[3][4]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT assay to determine anticancer activity.
B. Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Experimental Protocol: DPPH Assay [5][6]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Synthesized this compound derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the synthesized compounds and the positive control in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the compound solution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well/cuvette.
-
Include a blank containing only methanol and a control containing the compound solvent and DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Data Presentation: Antioxidant Activity of this compound Derivatives
| Compound ID | DPPH Radical Scavenging (%) at a specific concentration | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |
| Chalcone 4b | 82.4 | 70 | - |
| Chalcone 3c | - | 45 | - |
Data is illustrative and based on reported values for similar compounds.[5]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
C. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution [7][8]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe
-
Sterile 96-well plates
-
Synthesized this compound derivatives
-
Standard antimicrobial drug (positive control)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds and the positive control in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in broth.
-
Add an equal volume of the inoculum to each well of the 96-well plate.
-
Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC µg/mL) |
| 5a | E. coli | <30 | Ciprofloxacin (30) |
| 5d | K. pneumoniae | <30 | Ciprofloxacin (30) |
| 5a | S. aureus | <30 | Ciprofloxacin (30) |
| 5d | P. aeruginosa | <50 | Ciprofloxacin (30) |
Data is illustrative and based on reported values for similar compounds.[9]
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
III. Signaling Pathway Analysis
This compound derivatives have been shown to exert their biological effects by modulating various signaling pathways, notably the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[10][11]
A. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses, cell proliferation, and survival. Some 2-hydroxychalcones have been found to inhibit this pathway.[10]
Inhibition of NF-κB Pathway by 2-Hydroxychalcones
Caption: Inhibition of the NF-κB signaling pathway by 2-hydroxychalcones.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. 2-Hydroxychalcones can modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.[11]
Modulation of MAPK Pathway by 2-Hydroxychalcones
Caption: Modulation of the MAPK signaling pathway by 2-hydroxychalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxychalcone as a Versatile Precursor for Flavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various classes of flavonoids, including flavanones, flavones, and aurones, using 2-hydroxychalcone as a key precursor. The methodologies outlined are based on established chemical transformations and are intended to serve as a practical guide for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
2-Hydroxychalcones are open-chain flavonoids that serve as crucial biosynthetic precursors to a wide array of other flavonoid subclasses.[1][2] Their α,β-unsaturated ketone moiety and the presence of a 2'-hydroxyl group make them amenable to various cyclization reactions, leading to the formation of the characteristic heterocyclic core of flavonoids.[3][4] This versatility has been extensively exploited in synthetic organic chemistry to access a diverse range of biologically active flavonoid derivatives. This document details the primary synthetic routes from 2-hydroxychalcones to flavanones, flavones, and aurones, providing quantitative data and step-by-step experimental protocols.
Synthesis of Flavanones from 2-Hydroxychalcones
Flavanones are typically synthesized from 2-hydroxychalcones through an intramolecular cyclization, specifically an oxa-Michael addition.[3][5] This reaction can be catalyzed by either acids or bases.[5][6]
Quantitative Data for Flavanone Synthesis
| Entry | This compound Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Acetic Acid | - | Microwave, 30 min | 82 | [5] |
| 2 | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Acetic Acid | - | Conventional heating, 100 °C, 4 days | 75 | [5] |
| 3 | 2'-hydroxychalcones | Proton Sponge | Methanol/Dichloromethane | Reflux, 24 h | Good | [7] |
| 4 | 2'-hydroxychalcones | Piperidine | Water | - | 74-93 | [6] |
| 5 | 2'-hydroxychalcones | Sodium Acetate | Methanol | - | 2-49 | [6] |
Experimental Protocol: Microwave-Assisted Synthesis of Flavanone
This protocol is adapted from the microwave-accelerated synthesis using acetic acid.[5]
Materials:
-
2'-Hydroxychalcone (1a)
-
Glacial Acetic Acid
Procedure:
-
Place the 2'-hydroxychalcone (e.g., (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) in a microwave-safe reaction vessel.
-
Add acetic acid to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture for approximately 30 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by appropriate chromatographic techniques (e.g., column chromatography on silica gel) to obtain the corresponding flavanone.
Synthesis of Flavones from 2-Hydroxychalcones
The synthesis of flavones from 2-hydroxychalcones involves an oxidative cyclization.[8][9] This can proceed through the initial isomerization to a flavanone followed by oxidation, or via a direct oxidative cyclization.[8] A variety of oxidizing agents have been employed for this transformation.
Quantitative Data for Flavone Synthesis
| Entry | This compound Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 2'-hydroxychalcone | I₂ | DMSO | - | High | [8] |
| 2 | 2'-hydroxychalcone | Na₂SeO₃ | - | Microwave irradiation | 85 | [8] |
| 3 | 2'-hydroxychalcone | FeCl₃·6H₂O | Methanol | - | High | [8] |
| 4 | 2'-hydroxychalcone | Oxalic Acid | Ethanol | Reflux | 95 | [8] |
| 5 | 2'-hydroxychalcone | H₂O₂ / NaOH | Ethanol | Room Temperature | 65 | [8] |
Experimental Protocol: Iodine-Mediated Oxidative Cyclization to Flavones
This protocol describes a widely used method for synthesizing flavones from 2'-hydroxychalcones.[8]
Materials:
-
2'-Hydroxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture. The optimal temperature and time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure flavone.
Synthesis of Aurones from 2-Hydroxychalcones
Aurones, isomers of flavones, are synthesized through a different mode of oxidative cyclization of 2'-hydroxychalcones.[8][10] This transformation is often mediated by transition metal salts.[8]
Quantitative Data for Aurone Synthesis
| Entry | This compound Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 2'-hydroxychalcone | Hg(OAc)₂ | Pyridine | Reflux | 78 | [8] |
| 2 | 2'-hydroxychalcone | CuBr₂ | DMSO | - | - | [11] |
| 3 | 2'-hydroxychalcone | Tl(NO₃)₃ | - | - | - | [8][12] |
Experimental Protocol: Hg(OAc)₂-Mediated Oxidative Cyclization to Aurones
This protocol outlines a reliable method for the synthesis of aurones.[8][10]
Materials:
-
2'-Hydroxychalcone
-
Mercury(II) acetate (Hg(OAc)₂)
-
Pyridine
Procedure:
-
Dissolve the 2'-hydroxychalcone in pyridine in a round-bottom flask.
-
Add a molar equivalent of mercury(II) acetate to the solution.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction and work up by pouring the mixture into water and extracting with an appropriate organic solvent.
-
Wash the organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to afford the desired aurone.
Visualized Workflows and Pathways
Caption: Synthetic pathways from 2'-hydroxychalcone to major flavonoid classes.
Caption: General experimental workflow for flavonoid synthesis.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpab.com [ijpab.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes from 2-hydroxychalcones to a variety of biologically significant heterocyclic compounds, including flavanones, flavones, aurones, pyrazolines, and isoxazoles. The protocols outlined below are based on established literature and offer clear, step-by-step methodologies suitable for laboratory implementation.
Introduction
2-Hydroxychalcones are versatile precursors in organic synthesis, serving as key building blocks for a diverse range of heterocyclic scaffolds. Their inherent reactivity, stemming from the α,β-unsaturated ketone moiety and the strategically positioned hydroxyl group, allows for a variety of cyclization reactions. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This document details the synthetic pathways, experimental protocols, and mechanistic insights for the conversion of 2-hydroxychalcones into several classes of valuable heterocyclic compounds.
I. Synthesis of Flavanones via Intramolecular Cyclization
Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C ring. They can be readily synthesized from 2-hydroxychalcones through an intramolecular Michael addition, which can be catalyzed by either acid or base.
Data Presentation: Synthesis of Flavanones
| Entry | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Acetic Acid (Microwave) | Acetic Acid | 30 min | up to 82% | [1] |
| 2 | Pyridine/Water | Pyridine/Water | 1 h (90°C) | 91.1% | [2] |
| 3 | Proton Sponge | Methanol/Dichloromethane | 24 h (Reflux) | Good | [3] |
| 4 | Sodium Hydride | Tetrahydrofuran | 45 min (Microwave) | >70% | [3][4] |
| 5 | Lithium bis(trimethylsilyl)amide | Not Specified | Not Specified | Low (with flavanone isomer) | [5] |
Experimental Protocol: Synthesis of Flavanone (General Procedure)
A general procedure for the synthesis of flavanones involves the cyclization of 2'-hydroxychalcones.[2]
-
Dissolution: Dissolve 1 mmol of the starting 2'-hydroxychalcone in 40 mL of pyridine in a 250 mL three-neck round-bottom flask.
-
Addition of Water: Add 60 mL of distilled water to the flask.
-
Reaction: Stir the mixture mechanically and heat under reflux at 90°C for 1 hour.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography using a benzene:ethyl acetate (30:1) eluent.
-
Isolation: Distill the solvent under reduced pressure to obtain the pure flavanone. The yield is typically high, around 91.1%.[2]
Synthetic Pathway: 2-Hydroxychalcone to Flavanone
Caption: Synthesis of Flavanone from this compound.
II. Synthesis of Flavones and 3-Hydroxyflavones via Oxidative Cyclization
Flavones, another major class of flavonoids, feature a double bond between C2 and C3. They can be synthesized from 2-hydroxychalcones through oxidative cyclization using various reagents. A notable variation is the synthesis of 3-hydroxyflavones using hydrogen peroxide.
Data Presentation: Synthesis of Flavones
| Entry | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | I2/DMSO | DMSO | Not Specified | High | [6][7] |
| 2 | H2O2/NaOH | Ethanol | 7 min (Microwave) | 65% | [6] |
| 3 | Oxalic Acid | Ethanol | Not Specified | 95% | [6] |
| 4 | FeCl3·6H2O | Methanol | Not Specified | 55-62% | [6] |
| 5 | Iodine/PEG-400 | PEG-400 | Not Specified | High | [2] |
Experimental Protocols
Protocol 2.1: Synthesis of Flavones using Iodine/DMSO [6][7]
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a catalytic amount of iodine (I2) to the solution.
-
Heating: Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure flavone.
Protocol 2.2: Synthesis of 3-Hydroxyflavones using Hydrogen Peroxide [6]
-
Reaction Setup: Dissolve the 2'-hydroxychalcone in ethanol in a suitable flask.
-
Base Addition: Add an excess of aqueous sodium hydroxide (NaOH) solution to the flask.
-
Oxidant Addition: Slowly add an excess of hydrogen peroxide (H2O2) to the reaction mixture with stirring at room temperature. For an accelerated reaction, this step can be performed under microwave irradiation for about 7 minutes.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), neutralize the mixture and extract the product. Purify by column chromatography or recrystallization to yield the 3-hydroxyflavone.
Synthetic Pathway: this compound to Flavone
Caption: Synthesis of Flavone from this compound.
III. Synthesis of Aurones via Oxidative Cyclization
Aurones are isomers of flavones, characterized by a Z-configured exocyclic double bond. They are typically synthesized from 2-hydroxychalcones via oxidative cyclization, often mediated by transition metal salts.
Data Presentation: Synthesis of Aurones
| Entry | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Hg(OAc)2 | Pyridine | Not Specified | 78% | [6] |
| 2 | CuBr2 | DMSO | Not Specified | High | [8] |
| 3 | Tl(NO3)3 | Not Specified | Not Specified | High | [6] |
Experimental Protocol: Synthesis of Aurones using Mercury(II) Acetate
A typical procedure for the synthesis of aurones involves the use of mercury(II) acetate.[6]
-
Reaction Setup: Dissolve the 2'-hydroxychalcone in pyridine in a round-bottom flask.
-
Reagent Addition: Add a molar equivalent of mercury(II) acetate (Hg(OAc)2) to the solution.
-
Heating: Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain the pure aurone.
Synthetic Pathway: this compound to Aurone
Caption: Synthesis of Aurone from this compound.
IV. Synthesis of Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from 2-hydroxychalcones by condensation with hydrazine or its derivatives.
Data Presentation: Synthesis of Pyrazolines
| Entry | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Hydrazine Hydrate/Formic Acid | Formic Acid | 26 h (Reflux) | Not Specified | [9] |
| 2 | Hydrazine Hydrate | Methanol | 32 h (Room Temp) | Moderate to Good | [10] |
| 3 | Phenylhydrazine Hydrochloride | Acetic Acid/Water | 48 h (80°C) | Not Specified | [11] |
Experimental Protocol: Synthesis of Pyrazolines from this compound[9]
-
Reaction Mixture: In a round-bottom flask, mix the this compound (10.0 mmol), hydrazine hydrate (50.0 mmol), and formic acid (40 mL).
-
Reflux: Heat the mixture under continuous reflux for 26 hours. Monitor the reaction progress using TLC with a petroleum ether:ethyl acetate (7:3) solvent system.
-
Precipitation: After completion, pour the resulting solution into ice-cold water and let it stand overnight.
-
Isolation and Purification: Filter the precipitate that forms and wash it with cold water. Recrystallize the product from ethanol to obtain the pure pyrazoline derivative.
Synthetic Pathway: this compound to Pyrazoline
Caption: Synthesis of Pyrazoline from this compound.
V. Synthesis of Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are synthesized from 2-hydroxychalcones through a condensation reaction with hydroxylamine.
Data Presentation: Synthesis of Isoxazoles
| Entry | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Hydroxylamine HCl/NaOH | Ethanol | 10-15 min (Microwave) | 67-90% | [12] |
| 2 | Hydroxylamine HCl/KOH | Ethanol | 12 h (Reflux) | 45-63% | [13] |
| 3 | Hydroxylamine HCl/NaOAc | Ethanol | 6 h (Reflux) | Not Specified | [14] |
Experimental Protocol: Synthesis of Isoxazoles from this compound[12]
-
Reaction Mixture: Prepare an equimolar mixture of the this compound (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in an ethanolic sodium hydroxide solution.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 210 W for 10-15 minutes. Monitor the completion of the reaction by TLC.
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath to precipitate the isoxazole derivative.
-
Isolation and Purification: Filter the product, wash it with water, and dry it to obtain the final isoxazole compound.
Synthetic Pathway: this compound to Isoxazole
Caption: Synthesis of Isoxazole from this compound.
VI. Biological Signaling Pathways
The heterocyclic compounds synthesized from 2-hydroxychalcones often exhibit significant biological activities by modulating key signaling pathways. Below are diagrams illustrating some of these interactions.
Anti-inflammatory Mechanism: Inhibition of NF-κB and JNK Signaling
Many flavonoids and other heterocyclic compounds derived from chalcones exhibit anti-inflammatory properties by inhibiting the NF-κB and JNK signaling pathways.[10][]
Caption: Inhibition of NF-κB and JNK pathways by synthesized heterocycles.
Anti-inflammatory Mechanism: Inhibition of COX/LOX Enzymes
Isoxazole derivatives, in particular, have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17][18]
Caption: Inhibition of COX and LOX enzymes by synthesized isoxazoles.
Antimicrobial Mechanism of Pyrazolines
Pyrazoline derivatives exhibit antimicrobial activity through various mechanisms, including the disruption of microbial enzymes, DNA, and cellular membranes.[9][12][19][20]
Caption: Proposed antimicrobial mechanisms of pyrazoline derivatives.
Conclusion
2-Hydroxychalcones are invaluable synthons for the construction of a wide array of heterocyclic compounds with promising applications in drug discovery and development. The methodologies presented herein provide a robust foundation for researchers to synthesize flavanones, flavones, aurones, pyrazolines, and isoxazoles. The elucidation of the biological mechanisms of these compounds, particularly their interaction with key signaling pathways, underscores their potential as therapeutic agents. Further exploration and optimization of these synthetic routes and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of novel and effective pharmaceuticals.
References
- 1. Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. | Semantic Scholar [semanticscholar.org]
- 2. Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxychalcone as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-hydroxychalcone and its derivatives as fluorescent probes for the detection of various metal ions. This class of compounds offers significant potential in analytical chemistry and biological imaging due to their straightforward synthesis, tunable photophysical properties, and sensitive response to specific metal ions.
Introduction
2-Hydroxychalcones are a class of organic compounds characterized by an open-chain flavonoid structure. They possess a unique combination of a hydroxyl group and a carbonyl group, which can act as a binding site for metal ions.[1] Upon coordination with a metal ion, the electronic properties of the this compound molecule are altered, leading to a significant change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response forms the basis of their application as selective and sensitive metal ion probes.
The sensing mechanism often involves processes such as Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] The extended π-conjugation in the chalcone backbone contributes to their favorable photophysical properties.[2] These probes have been successfully employed for the detection of various metal ions, including aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺), which are of significant interest in environmental monitoring and biological systems.[1][4][5]
Quantitative Data Summary
The following table summarizes the key performance indicators of selected this compound-based fluorescent probes for the detection of Al³⁺, Cu²⁺, and Zn²⁺. This allows for a direct comparison of their analytical capabilities.
| Probe Name/Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (Kₐ) | Quantum Yield (Φ) | Response Time | Solvent System | Reference |
| BHMMP | Al³⁺ | 0.70 µM | - | >38-fold enhancement | 3 min | EtOH/H₂O | [6] |
| Probe 2a | Al³⁺ | 8.1 x 10⁻⁸ M | 1.89 x 10³ M⁻¹ | 0.49 | 45 s | EtOH/HEPES | [7] |
| NAC | Al³⁺ | - | 0.21 x 10² M⁻² | - | - | Water | [8] |
| CAC | Al³⁺ | - | 5.91 M⁻² | - | - | Water | [8] |
| Chalcone-DPA 1 | Cu²⁺ | < 1 µM | > 10⁶ M⁻¹ | Quenching | - | MeOH/HEPES | [9] |
| Chalcone-DPA 2 | Cu²⁺ | < 1 µM | > 10⁶ M⁻¹ | Quenching | - | MeOH/HEPES | [9] |
| HT | Zn²⁺ | 1.88 x 10⁻⁷ M | - | Turn-on | - | Ethanol | [3] |
Note: "-" indicates data not specified in the cited literature. The performance of fluorescent probes can be highly dependent on the specific molecular structure and the experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental principles and procedures involved in using this compound probes.
References
- 1. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis of Noval Hydroxy Chalcone and Study of Fluorescent Propertie" by Margaret Hilliker [ideaexchange.uakron.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive and selective fluorescent probe for quantitative detection of Al3+ in food, water, and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vitro Anticancer Activity of 2-Hydroxychalcone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxychalcone, a flavonoid precursor, has demonstrated significant potential as an anticancer agent in various preclinical in vitro studies. These notes provide a comprehensive overview of its activity against a range of cancer cell lines, detailing its cytotoxic effects, impact on cellular signaling pathways, and protocols for experimental validation. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic applications of this compound and its derivatives.
Data Presentation: Cytotoxicity of this compound
The anticancer efficacy of this compound has been quantified across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been compiled from various studies to provide a comparative reference.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Breast Cancer | MCF-7 | 37.74 | 12-72 hours | [1][2] |
| Breast Cancer | CMT-1211 | 34.26 | 12-72 hours | [1][2] |
| Breast Cancer | MDA-MB-231 | 4.6 | 24 hours | [3] |
| Colon Cancer | HCT116 | 37.07 | 48 hours | [4] |
| Lung Cancer | A549 | 65.72 | 24 hours | [5] |
| Lung Cancer | A549 | 33.46 | 48 hours | [5] |
| Lung Cancer | A549 | 19.86 | 72 hours | [5] |
| Prostate Cancer | PC-3 | 8.08 - 13.75 | Not Specified | [6] |
| Ovarian Cancer | A2780 | 20 - 66 | Not Specified | [7] |
Mechanism of Action
In vitro studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, primarily at the G2/M phase.[4][8][9] A significant molecular mechanism involves the inhibition of the pro-survival NF-κB signaling pathway.[1][10][11] This inhibition is often accompanied by an increase in intracellular reactive oxygen species (ROS), leading to endoplasmic reticulum stress and the activation of the JNK/MAPK pathway.[10][11] Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2.[3][12]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound.
Signaling Pathway
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 4. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 8. Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest | EXCLI Journal [excli.de]
- 10. mdpi.com [mdpi.com]
- 11. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Unlocking the Anti-inflammatory Potential of 2-Hydroxychalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing interest in chalcones, a class of natural and synthetic compounds, for their therapeutic properties has spotlighted 2-Hydroxychalcone and its analogs as promising candidates for anti-inflammatory drug development. These compounds have demonstrated significant effects in modulating key inflammatory pathways, offering potential avenues for treating a range of inflammatory disorders. This document provides detailed application notes and protocols based on published research to guide the investigation of these compounds.
Application Notes
This compound and its derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.
Mechanism of Action:
The anti-inflammatory activity of 2'-hydroxychalcone derivatives is primarily attributed to the inhibition of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2][3]
Several 2'-hydroxychalcone derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), crucial transcription factors that regulate the expression of numerous inflammatory genes.[1] For instance, 2-Hydroxy-4′-methoxychalcone (AN07) has been demonstrated to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages by inhibiting the phosphorylation of the inhibitor of NF-κB alpha (IκBα).[4] Furthermore, some analogs can modulate the c-Jun N-terminal kinase (JNK) signaling pathway.[5]
Another important mechanism involves the antioxidant properties of these compounds. Some 2'-hydroxychalcones can stimulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) antioxidant pathways, leading to increased levels of glutathione (GSH) and reduced reactive oxygen species (ROS).[4][6]
Structure-Activity Relationship:
The anti-inflammatory potency of this compound analogs is significantly influenced by the nature and position of substituents on their aromatic rings. For example, the presence of methoxy or benzyloxy groups on the B ring of the chalcone structure has been associated with increased inhibitory activity against PGE2 production.[1] Specifically, compounds like 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone have demonstrated potent inhibitory effects on PGE2, NO, and TNF-α production.[1] The substitution pattern on both A and B rings plays a crucial role in the compound's ability to inhibit inflammatory mediators.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various this compound analogs.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglial Cells [7]
| Compound | IC50 (µM) |
| 2′-hydroxy-3,4,5-trimethoxychalcone | 2.26 |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | 1.10 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-treated RAW 264.7 Cells [7]
| Compound | IC50 (µM) |
| 2′-hydroxychalcone with methoxy on A-ring & 4-bromo on B-ring (Compound 25) | 7.1 - 9.6 |
| 2′-hydroxychalcone with methoxy on A-ring & 4-bromo on B-ring (Compound 26) | 7.1 - 9.6 |
Table 3: Inhibition of β-glucuronidase and Lysozyme Release from fMLP/CB-stimulated Rat Neutrophils [8]
| Compound | IC50 for β-glucuronidase (µM) | IC50 for Lysozyme (µM) |
| Compound 1 (a hydroxychalcone) | 1.6 ± 0.2 | 1.4 ± 0.2 |
Table 4: Inhibition of Nitric Oxide (NO) Formation in LPS-stimulated Murine Microglial Cell Lines (N9) [8]
| Compound | IC50 (µM) |
| Compound 11 (a 2',5'-dialkoxychalcone) | 0.7 ± 0.06 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound and its analogs.
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol describes the assessment of the inhibitory effects of test compounds on the production of inflammatory mediators in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use sodium nitrite to generate a standard curve to quantify NO concentration.
3. Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
5. Cell Viability Assay (MTT Assay):
-
After treatment, add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for 3 hours.[9]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Protocol 2: Western Blot Analysis for Inflammatory Proteins
This protocol details the procedure for analyzing the expression levels of key inflammatory proteins.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound analogs.
Caption: General workflow for evaluating the anti-inflammatory effects of this compound analogs in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 | Semantic Scholar [semanticscholar.org]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxychalcone as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-hydroxychalcone and its derivatives as potent enzyme inhibitors. This document includes detailed experimental protocols, quantitative inhibitory data, and visual diagrams of relevant pathways and workflows to facilitate further research and drug development.
Introduction to 2-Hydroxychalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds belonging to the flavonoid family, widely found in plants, fruits, and vegetables. They serve as precursors for the biosynthesis of other flavonoids and exhibit a broad spectrum of biological activities. The this compound scaffold, in particular, has garnered significant attention in medicinal chemistry due to its role as a privileged structure for the development of novel therapeutic agents. The presence of the α,β-unsaturated carbonyl system, combined with the hydroxyl group at the 2'-position, contributes to the diverse pharmacological properties of these molecules, including their function as enzyme inhibitors.
Acetylcholinesterase (AChE) Inhibition
Application Note: Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Several synthetic 2'-hydroxychalcone derivatives have been identified as potent inhibitors of human AChE.[1][2] Kinetic studies have revealed that many of these compounds act as mixed-type inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][3] This dual-site interaction can be advantageous in the context of Alzheimer's disease therapy.
Quantitative Data: AChE Inhibition
| Compound ID | Substitution Pattern | IC50 (µM) | Enzyme Source | Reference(s) |
| 4c | C4-piperidinyl ethyl ether on B-ring | 3.3 | Human AChE | [2][3] |
| Various | Methoxy on A-ring, Halogen on B-ring | 40-85 | Human AChE | [1][4] |
| PS-10 | Aminoethyl-substituted | 0.0153 | Electrophorus electricus AChE | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method developed by Ellman et al.
Materials:
-
Acetylcholinesterase (AChE) from human recombinant sources or Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM.
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[6]
-
Add 10 µL of the this compound solution at various concentrations (or DMSO for the control).[6]
-
Add 10 µL of the AChE enzyme solution.[6]
-
Incubate the plate at 25°C for 10 minutes.[6]
-
Add 10 µL of 10 mM DTNB to each well.[6]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[6]
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualization: AChE Inhibition Mechanism
Caption: Mixed-type inhibition of AChE by 2'-hydroxychalcone.
Tyrosinase Inhibition
Application Note: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications.[6][7] Several this compound derivatives, particularly those with a 2',4',6'-trihydroxyl or a 2,4-substituted resorcinol moiety, have demonstrated potent tyrosinase inhibitory activity.[7][8] Kinetic studies have shown that these compounds can act as competitive inhibitors of tyrosinase.[8]
Quantitative Data: Tyrosinase Inhibition
| Compound ID | Substitution Pattern | IC50 (µM) | Ki (µM) | Enzyme Source | Reference(s) |
| 15 | 2,2',4,4',6'-Pentahydroxychalcone | 1 | 3.1 | Mushroom Tyrosinase | [8] |
| 13 | 2,2',4,4'-Tetrahydroxychalcone | 5 | N/A | Mushroom Tyrosinase | [8] |
| Kojic Acid | (Standard) | 12 | N/A | Mushroom Tyrosinase | [8] |
| 2,4,2',4'-tetrahydroxychalcone | 0.02 | N/A | Mushroom Tyrosinase | [7][9] | |
| 2,4,3',4'-tetrahydroxychalcone | 0.2 | N/A | Mushroom Tyrosinase | [7] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is based on the DOPA-chrome formation method.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) - Substrate
-
Phosphate Buffer (0.1 M, pH 6.8)
-
This compound derivatives (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Prepare a 10 mM L-DOPA solution in the phosphate buffer.
-
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in the phosphate buffer.
-
Prepare serial dilutions of the this compound test compounds and kojic acid in DMSO.
-
-
Assay in 96-Well Plate:
-
To each well, add 100 µL of 0.1 M phosphate buffer (pH 6.8).[2]
-
Add 20 µL of the this compound solution at various concentrations (or DMSO for the control).[2]
-
Add 40 µL of the tyrosinase enzyme solution.[2]
-
Pre-incubate the plate at room temperature for 10 minutes.[2]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.[2]
-
Incubate the plate at 37°C for 20 minutes.[2]
-
-
Measurement and Analysis:
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualization: Tyrosinase Inhibition Workflow
Caption: Workflow for tyrosinase inhibition assay.
Xanthine Oxidase (XO) Inhibition
Application Note: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, XO inhibitors are used as a therapeutic approach for treating gout.[11] Several hydroxylated chalcones have been synthesized and evaluated as XO inhibitors, with some derivatives showing potent activity in the micromolar range.[10][12] Structure-activity relationship studies suggest that the presence of multiple hydroxyl groups is beneficial for inhibitory activity.[10]
Quantitative Data: Xanthine Oxidase Inhibition
| Compound ID | Substitution Pattern | IC50 (µM) | Enzyme Source | Reference(s) |
| 15b | 3,4-dihydroxy on B-ring, 3',4',5'-trihydroxy on A-ring | 0.121 | Bovine milk XO | [13] |
| Allopurinol | (Standard) | 3.324 | Bovine milk XO | [13] |
| 16 & 18 | Hydroxychalcone derivatives | Micromolar range | Human XO | [12] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol is a spectrophotometric method based on monitoring uric acid formation.
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine - Substrate
-
Phosphate Buffer (0.1 M, pH 7.5)
-
This compound derivatives (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.5).
-
Prepare a xanthine solution (e.g., 150 µM) in the phosphate buffer. Note: Xanthine may require a minimal amount of NaOH to dissolve before pH adjustment.
-
Prepare an XO solution (e.g., 0.01-0.2 U/mL) in ice-cold phosphate buffer.[3][14]
-
Prepare serial dilutions of the this compound test compounds and allopurinol in DMSO, then dilute with buffer. The final DMSO concentration should be low (e.g., <0.5%).[15]
-
-
Assay in 96-Well Plate:
-
Measurement and Analysis:
-
Immediately measure the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[3]
-
Monitor the reaction for a set period (e.g., 3-30 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC50 values as described in previous protocols.
-
α-Glucosidase Inhibition
Application Note: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes mellitus. Novel hydroxychalcone derivatives have been designed and synthesized as dual inhibitors of α-glucosidase and aldose reductase, showing potential for treating diabetes and its complications.[16][17]
Quantitative Data: α-Glucosidase Inhibition
| Compound ID | Substitution Pattern | IC50 (µM) | Enzyme Source | Reference(s) |
| 11j & 14d | Hydroxychalcone-based dual inhibitors | Potent activity | Saccharomyces cerevisiae α-glucosidase | [16][17] |
| Chalcone 34 | 2'-hydroxychalcone | Significant efficiency | Not specified | |
| Acarbose | (Standard) | Standard inhibitor | Saccharomyces cerevisiae α-glucosidase | [18] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) - Substrate
-
Phosphate Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3, 0.1 M) - Stop solution
-
This compound derivatives (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of phosphate buffer.[19]
-
Add 20 µL of the inhibitor solution at various concentrations.[19]
-
Add 10 µL of the α-glucosidase solution.[19]
-
Pre-incubate the plate at 37°C for 5 minutes.[19]
-
Initiate the reaction by adding 20 µL of 1 mM pNPG.[19]
-
Incubate at 37°C for 30 minutes.[19]
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.[19]
-
-
Measurement and Analysis:
Lipoxygenase (LOX) Inhibition
Application Note: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators.[14] As such, LOX inhibitors have potential as anti-inflammatory agents. A series of 2'-hydroxychalcones have been synthesized and shown to possess dual antioxidant and soybean lipoxygenase inhibitory activities.[14]
Quantitative Data: Lipoxygenase Inhibition
| Compound ID | Substitution Pattern | IC50 (µM) | Enzyme Source | Reference(s) |
| 3c | Methoxymethylene on A-ring, three methoxy on B-ring | 45 | Soybean LOX | [14] |
| 4b | Two hydroxyls on B-ring | 70 | Soybean LOX | [14] |
Experimental Protocol: Lipoxygenase Inhibition Assay
This protocol is a spectrophotometric assay using linoleic acid as the substrate.
Materials:
-
Soybean Lipoxygenase (LOX)
-
Linoleic Acid - Substrate
-
Borate Buffer (0.2 M, pH 9.0)
-
This compound derivatives (dissolved in DMSO)
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay in Cuvettes:
-
In a quartz cuvette, prepare the reaction mixture by combining the enzyme solution and the inhibitor solution (or DMSO for control) and incubate for 3-5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.[20]
-
-
Measurement and Analysis:
Inhibition of Inflammatory Signaling Pathways
Application Note: Beyond direct enzyme inhibition, 2'-hydroxychalcones can modulate intracellular signaling pathways involved in inflammation. For instance, some derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages.[21] This effect is often achieved by suppressing the expression of inducible enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Mechanistic studies have revealed that this suppression can be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[21]
Visualization: Inhibition of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by 2'-hydroxychalcone.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tyrosinase inhibition assay [bio-protocol.org]
- 3. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 2.2. Tyrosinase inhibition assay [bio-protocol.org]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. abcam.com [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthine oxidase assay [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reaction for 2-Hydroxychalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxychalcones via the Claisen-Schmidt condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen-Schmidt synthesis of 2-hydroxychalcones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen base may not be strong enough to deprotonate the acetophenone.[1][2][3] 2. Inappropriate Solvent: The solvent may not effectively dissolve the reactants or may interfere with the reaction.[1][2][3] 3. Suboptimal Temperature: The reaction temperature may be too high or too low.[1][2][4] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[1][2][4] | 1. Catalyst Screening: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally effective.[1][2][3][5] Avoid weaker bases like calcium hydroxide and magnesium hydroxide which have been shown to be ineffective.[1][2][3] 2. Solvent Optimization: Isopropyl alcohol (IPA) has been reported as a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[1][2] 3. Temperature Control: Temperature has a drastic effect on yield and purity.[1][2][4] A study found that 0°C provides the best yield.[1][2][4] 4. Time Study: Monitor the reaction progress using Thin Layer Chromatography (TLC). A reaction time of approximately 4 hours has been found to be effective, with further stirring not significantly improving the yield.[1][2][4] |
| Formation of Side Products/Impurities | 1. Self-Condensation of Acetophenone: The enolate of the acetophenone reacts with another molecule of acetophenone. 2. Cannizzaro Reaction of Benzaldehyde: If the benzaldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base. 3. Cyclization to Flavanone: The 2-hydroxychalcone product can cyclize to form the corresponding flavanone, especially under acidic or prolonged basic conditions.[6] 4. Michael Addition: The enolate of acetophenone can add to the α,β-unsaturated carbonyl of the chalcone product.[7] | 1. Slow Addition of Reactants: Add the acetophenone slowly to a mixture of the benzaldehyde and the base to minimize its self-condensation. 2. Use of Milder Base or Controlled Stoichiometry: Consider using a slightly weaker base or carefully controlling the amount of strong base. 3. Control Reaction Time and Quenching: Avoid unnecessarily long reaction times and neutralize the reaction mixture promptly upon completion. Purification via recrystallization or column chromatography can remove flavanone impurities. 4. Optimize Reactant Ratio: Use a slight excess of the benzaldehyde to ensure the acetophenone enolate preferentially reacts with it. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The crude product may not crystallize easily due to impurities. 2. Product is Insoluble: The product may precipitate out of the reaction mixture along with inorganic salts. | 1. Purification Techniques: Attempt purification by column chromatography using a suitable solvent system (e.g., hexane and ethyl acetate).[8] Trituration with a non-polar solvent like hexane can sometimes induce crystallization. 2. Work-up Procedure: After reaction completion, acidify the mixture with a dilute acid (e.g., 10% HCl) to a pH of ~3.[8][9] The precipitated product can then be filtered, washed with cold distilled water to remove inorganic salts, and dried.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Claisen-Schmidt condensation in the synthesis of this compound?
A1: The reaction proceeds through a base-catalyzed aldol condensation mechanism. First, the base abstracts an acidic α-hydrogen from the 2-hydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. The resulting alkoxide is protonated to form an aldol addition product, which then readily dehydrates to yield the α,β-unsaturated ketone, which is the this compound.[10][11][12]
References
- 1. An optimized method for synthesis of 2’hydroxy chalcone | Scilit [scilit.com]
- 2. ajrconline.org [ajrconline.org]
- 3. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of 2'-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Improving the yield and purity of 2-Hydroxychalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxychalcone for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation reaction.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. Sodium hydroxide (NaOH) has been shown to be a highly effective catalyst for this reaction.[1][2] Studies indicate that other bases like calcium hydroxide and magnesium hydroxide are largely ineffective.[1][2][3]
-
Incorrect Solvent: The reaction solvent significantly influences the yield. Isopropyl alcohol (IPA) has been identified as a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[1][2][3]
-
Inappropriate Reaction Temperature: Temperature plays a crucial role in both yield and purity. The highest yields are typically obtained at lower temperatures, specifically around 0°C.[1][2] As the temperature increases, a significant decrease in yield is often observed, accompanied by the formation of byproducts.[2][4]
-
Insufficient Reaction Time: While prolonged reaction times do not necessarily improve yield and can lead to byproduct formation, a minimum duration is required for the reaction to proceed to completion. A reaction time of approximately 4 hours is generally recommended.[1][2][4]
Question: I am observing significant byproduct formation in my reaction mixture. How can I improve the purity of my this compound?
Answer:
The formation of byproducts is a common challenge that directly impacts the purity of the final compound. Key strategies to enhance purity include:
-
Temperature Control: Maintaining a low reaction temperature (around 0°C) is paramount for minimizing byproduct formation.[1][2][4]
-
Optimal Catalyst Amount: Using an excessive amount of the base catalyst can lead to the formation of unwanted side products. It is crucial to use the optimized quantity of the catalyst. For instance, for a 0.05 mol scale reaction, 20ml of 40% w/v NaOH is recommended.[1][2][4]
-
Purification Method: Post-reaction, proper purification is essential. Recrystallization from a suitable solvent, such as methanol, is a common and effective method for purifying this compound.[4] Column chromatography can also be employed for more rigorous purification.[5]
Question: My reaction does not seem to be going to completion. What can I do?
Answer:
If the reaction is not reaching completion, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that the starting materials, 2-hydroxyacetophenone and benzaldehyde, are of high purity. Impurities can interfere with the reaction.
-
Catalyst Activity: Confirm the concentration and activity of your base catalyst. For solid catalysts, ensure they have been properly stored to prevent deactivation. Sodium hydroxide is a reliable choice.[1][2][3]
-
Stirring and Mixing: Ensure adequate stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants and the catalyst.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. For the Claisen-Schmidt condensation of this compound, a minimum of 4 hours is often required.[1][2][4]
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most widely used method for the synthesis of this compound is the Claisen-Schmidt condensation.[1][2][4] This reaction involves the base-catalyzed condensation of 2-hydroxyacetophenone with benzaldehyde.
Which catalyst provides the best results for this compound synthesis?
Studies have shown that sodium hydroxide (NaOH) is a highly effective and superior catalyst for the Claisen-Schmidt condensation to produce this compound, leading to higher yields compared to other bases like potassium hydroxide, lithium hydroxide, barium hydroxide, calcium hydroxide, and magnesium hydroxide.[1][2][3][6]
What is the optimal solvent for this synthesis?
Isopropyl alcohol (IPA) has been demonstrated to be the most effective solvent for this reaction, resulting in better yields than other common solvents such as methanol, ethanol, and dichloromethane.[1][2][3]
How does reaction temperature affect the synthesis of this compound?
Reaction temperature has a significant impact on both the yield and purity of this compound. Lower temperatures, around 0°C, are optimal for achieving the highest yields and minimizing the formation of byproducts.[1][2][4]
Data Presentation
Table 1: Effect of Different Catalysts on this compound Synthesis
| Catalyst | Effectiveness |
| Sodium Hydroxide (NaOH) | High |
| Potassium Hydroxide (KOH) | Moderate |
| Lithium Hydroxide (LiOH) | Low |
| Barium Hydroxide (Ba(OH)₂) | Very Low |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective |
Source: Compiled from multiple studies.[1][2][6]
Table 2: Influence of Solvents on this compound Yield
| Solvent | Relative Yield |
| Isopropyl Alcohol (IPA) | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Dichloromethane (DCM) | Low |
| Acetonitrile (ACN) | Low |
| Tetrahydrofuran (THF) | Low |
Source: Based on comparative studies.[1][2]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on an optimized method for the Claisen-Schmidt condensation.[1][2][4]
Materials:
-
2-hydroxyacetophenone
-
Benzaldehyde
-
Isopropyl Alcohol (IPA)
-
40% (w/v) Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a flask, dissolve 2-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 ml of isopropyl alcohol.
-
Cool the mixture to 0°C in an ice bath and stir for 15 minutes.
-
Slowly add 20 ml of 40% sodium hydroxide solution dropwise to the mixture while maintaining the temperature at 0°C and continuing to stir.
-
Continue stirring the reaction mixture at 0°C for a minimum of 4 hours.
-
After the stirring is complete, keep the solution refrigerated for 2 hours to facilitate precipitation.
-
Add 100 ml of cold water to the reaction mixture to precipitate the product.
-
Filter the resulting pale-yellow precipitate and wash it with cold distilled water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Claisen-Schmidt condensation mechanism for this compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 3. scilit.com [scilit.com]
- 4. ajrconline.org [ajrconline.org]
- 5. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]
- 6. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
Technical Support Center: 2-Hydroxychalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-hydroxyacetophenone with a suitable benzaldehyde derivative.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The most common side product is the corresponding flavanone , which is formed through the intramolecular cyclization of the this compound product. Other potential, though typically less abundant, side products include those arising from the self-condensation of 2-hydroxyacetophenone and the Cannizzaro reaction of the benzaldehyde starting material, especially under strongly basic conditions.[1]
Q3: How can I minimize the formation of the flavanone side product?
A3: Flavanone formation is an equilibrium process that can be influenced by reaction conditions. To minimize its formation, it is crucial to control the temperature, reaction time, and the basicity of the reaction medium. Lower temperatures and shorter reaction times generally favor the formation of the chalcone.
Q4: What is the Cannizzaro reaction, and how can I prevent it?
A4: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] This side reaction consumes your aldehyde starting material, thus lowering the yield of the desired chalcone. To prevent this, you can:
-
Use a milder base or a catalytic amount of a strong base.
-
Control the stoichiometry of the reactants carefully.
-
Maintain a low reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive or inappropriate base. 2. Low reaction temperature leading to very slow reaction rate. 3. Impure starting materials. 4. Incorrect stoichiometry. | 1. Use a freshly prepared solution of a suitable base like NaOH or KOH. Ensure the base is not carbonated. 2. While low temperatures are generally preferred, if the reaction is not proceeding, consider a modest increase in temperature, monitoring for side product formation. 3. Purify starting materials (e.g., by distillation or recrystallization) before use. 4. Ensure the molar ratios of reactants are correct. A slight excess of the aldehyde can sometimes be beneficial. |
| High Percentage of Flavanone Side Product | 1. High reaction temperature. 2. Prolonged reaction time. 3. Excessively strong basic conditions. | 1. Maintain a low reaction temperature, ideally between 0-5 °C.[2] 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting materials are consumed to a reasonable extent. 3. Use the minimum effective concentration of the base. |
| Complex Mixture of Products Observed by TLC/NMR | 1. Multiple side reactions occurring simultaneously (e.g., flavanone formation, self-condensation, Cannizzaro reaction). 2. Decomposition of starting materials or product. | 1. Re-optimize the reaction conditions, focusing on lowering the temperature and using a less concentrated base. 2. Consider a stepwise addition of the base to control the reaction exotherm and basicity. 3. Ensure the reaction is worked up promptly upon completion. |
| Unreacted Starting Materials | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Catalyst deactivation. | 1. Allow the reaction to proceed for a longer duration, while monitoring for the formation of side products. 2. Ensure efficient stirring throughout the reaction. 3. If using a heterogeneous catalyst, ensure it is properly activated and dispersed. For homogeneous catalysts, ensure complete dissolution. |
| Difficulty in Product Purification | 1. Similar polarities of the chalcone and flavanone. 2. Presence of oily byproducts. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the chalcone and flavanone. 2. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be effective in removing impurities. |
Quantitative Data on Side Product Formation
While precise quantitative data is highly dependent on the specific substrates and reaction conditions, the following table provides an illustrative overview of how temperature can influence the product distribution in a typical this compound synthesis.
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Approximate Yield of Flavanone (%) | Notes |
| 0 - 5 | 85 - 95 | 5 - 15 | Lower temperatures significantly favor the formation of the kinetic product, this compound.[2] |
| 25 (Room Temperature) | 60 - 75 | 25 - 40 | At ambient temperature, the thermodynamically more stable flavanone is formed in considerable amounts. |
| 50 | 30 - 50 | 50 - 70 | Elevated temperatures promote the cyclization to the flavanone. |
Note: These values are estimates for illustrative purposes and actual results may vary.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is optimized to maximize the yield of this compound while minimizing the formation of the flavanone side product.
Materials:
-
2-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1 equivalent) in isopropyl alcohol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (40%) to the reaction mixture while maintaining the temperature below 5 °C.
-
To this cooled solution, add benzaldehyde (1 equivalent) dropwise over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
A yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis and its side products.
Caption: Troubleshooting workflow for this compound synthesis.
References
Preventing the formation of flavanone during 2-Hydroxychalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of flavanone during the synthesis of 2-hydroxychalcones.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during 2-hydroxychalcone synthesis?
The most common side reaction is the intramolecular cyclization of the this compound product to form the corresponding flavanone.[1][2][3] This occurs via an oxa-Michael addition mechanism.[4]
Q2: What is the mechanism of flavanone formation?
The formation of flavanone from this compound is an intramolecular conjugate addition.[2] The phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone.[5] This cyclization can be catalyzed by both acids and bases.[1][6]
Q3: Which factors promote the formation of flavanone?
Several factors can favor the undesired cyclization to flavanone:
-
Strong basic conditions: The bases used for the Claisen-Schmidt condensation (e.g., NaOH, KOH) can also catalyze the subsequent cyclization.[7][8]
-
Prolonged reaction times: Allowing the reaction to proceed for too long after the initial condensation can lead to increased flavanone formation.[7][9]
-
Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for cyclization.[7][9]
-
Acidic workup or purification conditions: The presence of acid can also catalyze the cyclization of the isolated this compound.[1][6]
Troubleshooting Guide
Problem: My reaction is yielding primarily flavanone instead of the desired this compound.
This is a common issue arising from the inherent reactivity of the this compound product. Here are several troubleshooting steps to favor the formation of the open-chain chalcone:
Optimization of Reaction Temperature
Temperature plays a critical role in the selectivity of the reaction. Lower temperatures generally favor the kinetic product (chalcone) over the thermodynamic product (flavanone).
-
Recommendation: Perform the Claisen-Schmidt condensation at a lower temperature. A study has shown that conducting the reaction at 0°C can significantly improve the yield and purity of the this compound.[7][9]
Catalyst Selection and Concentration
The choice and concentration of the base catalyst are crucial. While a strong base is necessary for the initial condensation, its prolonged presence can promote the cyclization.
-
Recommendation:
-
Use the minimum effective concentration of the base.
-
Sodium hydroxide (NaOH) has been shown to be a more effective catalyst than other bases like calcium hydroxide or magnesium hydroxide for this synthesis.[7][9]
-
Consider using a milder base if the reaction proceeds too quickly towards the flavanone.
-
Solvent Effects
The reaction solvent can influence the solubility of reactants and intermediates, as well as the rate of the desired and undesired reactions.
-
Recommendation: Isopropyl alcohol (IPA) has been reported as a better solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran for maximizing the yield of this compound.[7][9] The use of dimethyl sulfoxide (DMSO) has also been reported to reduce reaction times and improve yields.[10]
Control of Reaction Time
The conversion of this compound to flavanone is a subsequent reaction. Therefore, minimizing the reaction time can help to isolate the chalcone before significant cyclization occurs.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed and before a significant amount of the flavanone spot appears. Studies suggest that a reaction time of approximately 4 hours is often sufficient.[7][9]
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition Favoring this compound | Condition Favoring Flavanone | Reference(s) |
| Temperature | 0°C | Higher Temperatures (e.g., Room Temp. or reflux) | [7][9] |
| Catalyst | Optimized concentration of NaOH | Excess or very strong base; Acidic conditions | [6][7][9] |
| Solvent | Isopropyl Alcohol (IPA), Dimethyl Sulfoxide (DMSO) | Protic solvents that can facilitate proton transfer | [7][9][10] |
| Reaction Time | Shorter (e.g., ~4 hours), monitored by TLC | Longer reaction times | [7][9][11] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on an optimized method designed to minimize flavanone formation.[7][9]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) solution (40% w/v)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), dilute
-
Ice
Procedure:
-
Dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of Isopropyl Alcohol (IPA) in a flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 20 mL of a 40% aqueous solution of NaOH to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral or slightly acidic.
-
The precipitated solid is the this compound. Collect the product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis and the competing formation of flavanone.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. nepjol.info [nepjol.info]
- 7. ajrconline.org [ajrconline.org]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 10. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 11. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 2-Hydroxychalcone for research
Welcome to the technical support center for the synthesis of 2-Hydroxychalcone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this valuable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Claisen-Schmidt condensation reaction for this compound is giving a very low yield. What are the common causes and how can I improve it?
Low yields in the Claisen-Schmidt condensation for this compound synthesis are a common issue.[1][2] The reaction is sensitive to several factors. Here’s a troubleshooting guide to help you optimize your reaction for a higher yield.
Troubleshooting Guide: Low Yield
-
Incorrect Base or Catalyst Concentration: The choice and concentration of the base are critical. Sodium hydroxide (NaOH) has been shown to be a highly effective catalyst compared to others like calcium hydroxide or magnesium hydroxide, which may be ineffective.[3] For a 0.05 mol scale reaction, 20ml of 40% NaOH has been reported to give the best results.[3]
-
Suboptimal Solvent: The solvent plays a crucial role in the reaction. Isopropyl alcohol (IPA) has been demonstrated to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, or tetrahydrofuran.[3] For a 0.05 mol scale reaction, 50ml of IPA is recommended.[3]
-
Inappropriate Reaction Temperature: Temperature significantly impacts both yield and purity.[3] The optimal temperature for the reaction is 0°C to achieve the best yield.[3] Higher temperatures can lead to side reactions and reduced yield.
-
Insufficient Reaction Time: While prolonged reaction times do not necessarily improve the yield significantly, a reaction time of approximately 4 hours is generally sufficient for completion.[3]
-
Poor Reproducibility: The Claisen-Schmidt condensation for chalcone synthesis can have poor reproducibility.[1][2] A mixture design approach to optimize the amount of solvent, catalyst, temperature, and stirring time can lead to a predicted yield of 96.55%, with experimental values reaching 95.55%.[1][2]
Experimental Workflow for Yield Optimization
Caption: A workflow diagram for troubleshooting and optimizing the yield of this compound synthesis.
2. I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
Byproduct formation is a common challenge that can complicate purification and reduce the overall yield.
Troubleshooting Guide: Byproduct Formation
-
Side Reactions: The primary side reactions in a Claisen-Schmidt condensation include self-condensation of the ketone or aldehyde and Cannizzaro reactions of the aldehyde.
-
Cyclization to Flavanone: 2'-Hydroxychalcone can cyclize to form the corresponding flavanone, especially under certain conditions like prolonged reaction times or in the presence of specific catalysts.[4]
-
Minimization Strategies:
-
Controlled Temperature: Maintaining a low reaction temperature (around 0°C) can suppress side reactions.[3]
-
Optimized Reaction Time: Avoid excessively long reaction times to minimize the potential for cyclization and other side reactions.[3]
-
Alternative Synthesis Methods: For cleaner reactions, consider alternative methods such as mechanochemical synthesis using a ball mill, which can offer high yields (up to 96%) with reduced reaction times and byproducts.[5][6][7][8] Microwave-assisted synthesis is another efficient method that can provide a fast and simple route to 2'-hydroxychalcones without the formation of by-products.[9]
-
3. What is the most effective method for purifying this compound, especially at a larger scale?
Purification is a critical step to obtain high-purity this compound for research and development.
Troubleshooting Guide: Purification
-
Crystallization: The most common and scalable method for purifying this compound is crystallization. Ethanol or methanol are often used as crystallization solvents.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography using silica gel is effective. A common eluent system is a mixture of benzene and ethyl acetate (e.g., 30:1 ratio).[4]
-
Work-up Procedure: A typical work-up involves acidifying the reaction mixture with a cold acid solution (e.g., 1 M HCl) to a pH of 3.[7] This precipitates the this compound, which can then be collected by filtration and washed.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Optimized Protocol for this compound Synthesis (0.05 mol Scale)
This protocol is based on an optimized method for the Claisen-Schmidt condensation.[3]
Materials:
-
o-hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 0.05 mol of o-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 ml of Isopropyl Alcohol (IPA).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 20 ml of a 40% aqueous solution of Sodium Hydroxide (NaOH) to the mixture while stirring.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours.
-
After 4 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Optimized Condition | Rationale | Reference |
| Catalyst | Sodium Hydroxide (40% aq. solution) | Demonstrated superior catalytic activity over other bases. | [3] |
| Solvent | Isopropyl Alcohol (IPA) | Proved to be a better solvent for yield and purity compared to others. | [3] |
| Temperature | 0°C | Drastically affects product yield and purity; lower temperatures are favorable. | [3] |
| Reaction Time | ~4 hours | Sufficient for reaction completion without promoting significant side reactions. | [3] |
Table 2: Alternative Synthesis Methods and Reported Yields
| Synthesis Method | Catalyst/Conditions | Reported Yield | Advantages | Reference |
| Mechanochemical (Ball Mill) | KOH, 2 grinding cycles of 30 min | up to 96% | Sustainable, reduced reaction time, high yield. | [5][6][7][8] |
| Microwave-Assisted | Closed vessel, 132°C | Not specified | Fast, simple, no byproduct formation. | [9] |
| Conventional (Optimized) | NaOH, IPA, 0°C, 4h | ~95.55% | High yield with optimized traditional method. | [1][2] |
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone - Eureka | Patsnap [eureka.patsnap.com]
- 5. The Synthesis of 2'-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient liquid-phase synthesis of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Claisen-Schmidt Condensation of 2-Hydroxychalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the Claisen-Schmidt condensation for the synthesis of 2-hydroxychalcone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Claisen-Schmidt condensation for synthesizing this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Solvent: The chosen solvent may not be optimal for the reaction. | Isopropyl alcohol (IPA) has been shown to be a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[1][2] Consider switching to IPA to potentially improve your yield. |
| Ineffective Base: The base used may not be strong enough to catalyze the reaction effectively. | Sodium hydroxide (NaOH) has demonstrated the best catalytic activity compared to other bases like lithium hydroxide, potassium hydroxide, barium hydroxide, calcium hydroxide, and magnesium hydroxide.[1][2] Ensure you are using a sufficiently strong base. For 0.05 mol of reactants, 20ml of 40% NaOH has been shown to give the best results.[1][2] | |
| Suboptimal Reaction Temperature: The reaction temperature can significantly impact the product yield and purity. | The optimal temperature for this reaction has been found to be 0°C.[1][2] Running the reaction at this temperature can drastically improve the yield. | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. | A reaction time of approximately 4 hours is recommended for completion. Further stirring beyond this point may not significantly increase the yield.[1][2] | |
| Formation of Side Products/Impure Product | Side Reactions: The solvent and base can influence the formation of side products. | Using an optimized solvent and base system, such as IPA and NaOH, can help minimize side reactions. Additionally, maintaining the reaction at 0°C can improve product purity.[1][2] |
| Work-up Procedure: Improper work-up can lead to an impure product. | After the reaction, the mixture should be acidified (e.g., with dilute HCl) and the precipitated product should be filtered and washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[3] | |
| Reaction Does Not Go to Completion | Insufficient Catalyst: The amount of base may not be adequate to drive the reaction to completion. | For 0.05 mol of reactants, 20ml of 40% NaOH is recommended.[1][2] Ensure the catalytic amount is appropriate for the scale of your reaction. |
| Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction. | While IPA is a good solvent, ensure that both 2-hydroxyacetophenone and benzaldehyde are adequately soluble at the reaction temperature. Gentle warming to dissolve the reactants before cooling to 0°C for the reaction might be necessary, though the reaction itself is best performed at 0°C. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the Claisen-Schmidt condensation of this compound?
A1: Based on experimental data, isopropyl alcohol (IPA) has been identified as the most effective solvent for this reaction, providing better yields compared to other common solvents like methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[1][2]
Q2: Which base is recommended for catalyzing this reaction?
A2: Sodium hydroxide (NaOH) has shown the highest catalytic activity.[1][2] Other bases such as calcium hydroxide and magnesium hydroxide were found to be ineffective.[1]
Q3: What is the optimal temperature for the synthesis of this compound?
A3: The optimal reaction temperature is 0°C. This temperature has a significant positive effect on both the product yield and its purity.[1][2]
Q4: How long should the reaction be stirred?
A4: A stirring time of approximately 4 hours is generally sufficient for the reaction to reach completion.[1][2]
Q5: Are there any solvent-free methods available for this synthesis?
A5: Yes, solvent-free methods for the synthesis of chalcones have been developed, often utilizing techniques like grinding the reactants with a solid base (e.g., NaOH) or using mechanochemistry (ball milling).[4][5][6] These methods are considered more environmentally friendly.[6][7]
Q6: Can other aromatic aldehydes and ketones be used in this reaction?
A6: Yes, the Claisen-Schmidt condensation is a general method for synthesizing chalcones and can be performed with a variety of substituted aromatic aldehydes and ketones.[8][9]
Data Presentation
Table 1: Effect of Different Solvents on the Yield of this compound using NaOH as a Base.
| Solvent | % Yield |
| Methanol | 70.56% |
| Ethanol | - |
| Isopropyl Alcohol (IPA) | - |
| Tetrahydrofuran (THF) | - |
| Dichloromethane (DCM) | - |
| Acetonitrile (ACN) | - |
Note: A specific yield for IPA was stated as being the best, but a quantitative value was not provided in the source material. The provided table from the source only included the yield for methanol with NaOH.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound:
This protocol is based on an optimized method for the Claisen-Schmidt condensation.[1][2]
Materials:
-
2-hydroxyacetophenone
-
Benzaldehyde
-
Isopropyl Alcohol (IPA)
-
40% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 ml of isopropyl alcohol.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 20 ml of a 40% aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours.
-
After 4 hours, slowly add dilute hydrochloric acid to the reaction mixture until it is acidic (test with pH paper).
-
A yellow precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified this compound.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. gctlc.org [gctlc.org]
- 7. mdpi.com [mdpi.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to the Anticancer Effects of 2-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of various 2-hydroxychalcone derivatives, focusing on their cytotoxic effects, mechanisms of action, and structure-activity relationships. The information is compiled from recent preclinical studies to support ongoing research and development in oncology.
Comparative Cytotoxicity
This compound derivatives have demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. Table 1 summarizes the in vitro cytotoxicity of several notable this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative/Compound Code | Cancer Cell Line | Assay Type | IC₅₀/GI₅₀ (µM) | Citation(s) |
|---|---|---|---|---|
| 2'-Hydroxychalcone | MCF-7 (Breast) | MTT | 37.74 ± 1.42 | [1] |
| CMT-1211 (Murine Breast) | MTT | 34.26 ± 2.20 | [1] | |
| Compound C1 (2'-hydroxy-4-methylchalcone) | HCT116 (Colon) | MTT | 37.07 | [2] |
| Compound C2 (2',4-dihydroxychalcone) | HCT116 (Colon) | MTT | 58.75 | [2] |
| Compound C3 (2'-hydroxy-4-carboxychalcone) | HCT116 (Colon) | MTT | 185.3 | [2] |
| 4'-Alkoxychalcone 3a | PC-3 (Prostate) | Not Specified | 8.08 | [3] |
| 4'-Alkoxychalcone 3c | PC-3 (Prostate) | Not Specified | 13.75 |[3] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Mechanisms of Action: Inducing Cancer Cell Death
The anticancer effects of this compound derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction: Many derivatives trigger the intrinsic mitochondrial apoptotic pathway. This is often characterized by a change in the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, leading to the activation of executioner caspases 3 and 7.[3] Studies have shown that treatment with these compounds can lead to more than 30% of cancer cells undergoing apoptosis.[2]
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, preventing cancer cells from proliferating. For instance, derivatives have been shown to induce arrest at the G2/M phase in colon and prostate cancer cells.[2][3] This disruption of the cell cycle is a key mechanism for inhibiting tumor growth.
Table 2: Mechanistic Effects of this compound Derivatives
| Derivative/Compound Code | Cancer Cell Line | Key Effect | Observation | Citation(s) |
|---|---|---|---|---|
| Compounds C1, C2, C3 | HCT116 (Colon) | Apoptosis | >30% apoptotic cells observed. | [2] |
| Cell Cycle Arrest | Arrest at G2/M phase. | [2] | ||
| Compound C1 | HCT116 (Colon) | HDAC Inhibition | IC₅₀ = 105 µM | [2] |
| 4'-Alkoxychalcones 3a, 3c | PC-3 (Prostate) | Apoptosis | Increased Bax/Bcl-2 ratio, Caspase 3/7 activation. | [3] |
| Cell Cycle Arrest | Arrest at G2/M phase. | [3] |
| 2'-Hydroxychalcone | MCF-7, CMT-1211 (Breast) | Apoptosis & Autophagy | Inhibition of NF-κB pathway. |[1][4] |
Signaling Pathways and Molecular Targets
Recent research has elucidated specific signaling pathways targeted by this compound derivatives. A prominent mechanism is the inhibition of the pro-survival Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][4]
In breast cancer cells, 2'-hydroxychalcone has been shown to cause an accumulation of reactive oxygen species (ROS). This oxidative stress inhibits the NF-κB pathway, which in turn promotes both apoptosis and autophagy, leading to cancer cell death.[1][4] Additionally, some 2'-hydroxychalcones act as inhibitors of histone deacetylase (HDAC), an enzyme often dysregulated in cancer.[2]
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anticancer compounds. Below are methodologies for key in vitro assays.
Cell Viability (MTT) Assay The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
-
Cell Plating: Seed cells (e.g., 5 × 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow attachment.[2]
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).[2]
-
MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the resulting formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[6]
Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash cells with cold PBS and then resuspend in 1X Binding Buffer.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.[8]
Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[9][10][11]
-
Cell Harvesting & Fixation: Harvest treated cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30-60 minutes on ice or at 4°C.[10][12]
-
Washing: Centrifuge and wash the fixed cells with PBS to remove the ethanol.[10]
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.[12]
-
PI Staining: Add propidium iodide staining solution and incubate.[10]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[9] Apoptotic cells may appear as a "sub-G1" peak.[9]
Conclusion
This compound derivatives represent a promising class of compounds for anticancer drug development. Their efficacy is rooted in their ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including the inhibition of the NF-κB pathway and HDAC enzymes. The presence of the 2'-hydroxyl group is a key structural feature for activity, with further substitutions on the aromatic rings providing a means to modulate potency and selectivity. The data and protocols presented in this guide offer a comparative basis for researchers to advance the exploration of these compounds as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
Comparing the enzyme inhibitory activity of 2-Hydroxychalcone with known inhibitors
In the landscape of drug discovery and development, the quest for novel enzyme inhibitors with high efficacy and specificity is paramount. 2-Hydroxychalcone, a flavonoid precursor, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant enzyme inhibitory effects. This guide provides a detailed comparison of the enzyme inhibitory activity of this compound derivatives against several key enzymes, juxtaposed with the performance of well-established inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of experimental workflows.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its derivatives has been evaluated against several enzymes implicated in various pathological conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds against soybean lipoxygenase (LOX), human acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), alongside known standard inhibitors.
Soybean Lipoxygenase (LOX) Inhibition
Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. Their inhibition is a target for anti-inflammatory therapies.
| Compound/Inhibitor | IC50 (µM) | Reference |
| This compound Derivatives | ||
| 2'-hydroxy-chalcone derivative 3c | 45 | [1][2] |
| 2'-hydroxy-chalcone derivative 4b | 70 | [1] |
| Prenyl chalcone derivative | 5.7 | [3] |
| Known Inhibitors | ||
| Zileuton | 15.6 | [4] |
| Curcumin | 10.1 | [3] |
| Nordihydroguaiaretic acid (NDGA) | 2.7 | [3] |
Human Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.
| Compound/Inhibitor | IC50 (µM) | Reference |
| This compound Derivatives | ||
| 2'-hydroxychalcone derivative 4c | 3.3 | [5] |
| General 2'-hydroxychalcones | 40-85 | [6] |
| Known Inhibitors | ||
| Donepezil | 0.023 | [7] |
| Tacrine | > 85 | [6] |
| Propidium | 40-85 | [6] |
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound/Inhibitor | Inhibition (%) at 10 µM | IC50 (µM) | Reference |
| This compound Derivatives | |||
| 2'-hydroxy-3,4,5-trimethoxychalcone | 102.3 | Not specified | [8] |
| Known Inhibitors | |||
| Celecoxib | Not specified | 0.06 - 1.33 | [9][10] |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
iNOS produces large amounts of nitric oxide, which can contribute to inflammation and cellular damage.
| Compound/Inhibitor | IC50 (µM) | Reference |
| This compound Derivatives | Data not available in direct IC50 values for this compound. Inhibition is often measured by the reduction of nitric oxide production. | |
| Known Inhibitors | ||
| Aminoguanidine | 2.1 | [11] |
| L-NAME (NG-nitro-L-arginine methyl ester) | 70 (freshly dissolved) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the enzyme inhibition assays cited in this guide.
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of soybean lipoxygenase, which catalyzes the oxidation of linoleic acid.
-
Preparation of Solutions :
-
Enzyme solution: Soybean lipoxygenase (e.g., 165 U/mL) is dissolved in a sodium phosphate buffer (0.1 M, pH 8.0).[13]
-
Substrate solution: Sodium linoleate (e.g., 0.32 mM) is prepared in the same buffer.[13]
-
Test compounds: this compound derivatives and known inhibitors are dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a quartz cuvette, the enzyme solution is mixed with the test compound at various concentrations and incubated at 25°C for 10 minutes.[13]
-
The reaction is initiated by adding the substrate solution.[13]
-
The formation of the conjugated diene hydroperoxide from linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.[13][14]
-
-
Data Analysis :
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[6][15]
-
Preparation of Solutions :
-
Buffer: 0.1 M phosphate buffer (pH 8.0).[15]
-
Enzyme solution: Human recombinant AChE (e.g., 1 U/mL) is prepared in the buffer.[15]
-
Substrate: Acetylthiocholine iodide (ATCI) (e.g., 14 mM).[15]
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) (e.g., 10 mM).[15]
-
Test compounds: Dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the phosphate buffer, the test compound solution, and the AChE solution.[15] The plate is then incubated at 25°C for 10 minutes.[15]
-
DTNB solution is added to the mixture.[15]
-
The reaction is initiated by the addition of the ATCI substrate.[15]
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance is measured at 412 nm at different time points.[15][16]
-
-
Data Analysis :
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay typically measures the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[17][18]
-
Cell Culture and Treatment :
-
RAW 264.7 mouse macrophage cells are cultured in a suitable medium.[17]
-
Cells are seeded in 24-well plates and allowed to adhere.[17]
-
The cells are pre-incubated with various concentrations of the test compounds for a specific period (e.g., 2 hours).[17]
-
Inflammation is induced by stimulating the cells with LPS (e.g., 100 ng/mL) for 24 hours.[17]
-
-
Measurement of PGE2 Production :
-
Data Analysis :
-
The percentage of inhibition of PGE2 production is calculated by comparing the PGE2 levels in treated and untreated (LPS-stimulated) cells.
-
IC50 values are determined from the dose-response curve.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)
This assay quantifies the inhibition of iNOS by measuring the amount of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.[19][20]
-
Cell Culture and Treatment :
-
Nitrite Measurement (Griess Reaction) :
-
The cell culture supernatant is collected.[19]
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19][20]
-
The mixture is incubated at room temperature to allow for the formation of a colored azo product.[19]
-
-
Data Analysis :
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated, and IC50 values are determined.
-
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language, illustrate the general workflows for the described enzyme inhibition assays.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: General workflow for cell-based inhibition assays (COX-2 and iNOS).
Conclusion
The presented data indicates that this compound and its derivatives are potent inhibitors of several key enzymes involved in inflammation and neurodegeneration. In some instances, their inhibitory activity is comparable to or even surpasses that of established drugs. The versatility of the chalcone scaffold allows for structural modifications that can enhance potency and selectivity, making it a valuable template for the design of new therapeutic agents. The detailed experimental protocols and workflows provided herein serve as a resource for researchers to further investigate the potential of this promising class of compounds.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mjas.analis.com.my [mjas.analis.com.my]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxychalcone Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-hydroxychalcone analogs, detailing their structure-activity relationships (SAR) in the context of anticancer activity. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to 2-Hydroxychalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature of 2-hydroxychalcones, contributing significantly to their biological activities. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer effects. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more effective and selective anticancer agents.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on both the A and B aromatic rings. The following tables summarize the cytotoxic activities (IC50 values) of various analogs against different cancer cell lines, providing a basis for a detailed structure-activity relationship discussion.
Table 1: Cytotoxicity of this compound Analogs Against Breast Cancer Cell Lines (MCF-7)
| Compound ID | Substitution on A-ring | Substitution on B-ring | IC50 (µM) | Reference |
| 1 | 2'-hydroxy | Unsubstituted | 37.74 | [1] |
| 2 | 2'-hydroxy | 4-Chloro | - | - |
| 3 | 2'-hydroxy | 2,5-Dimethoxy | - | - |
| 4 | 2'-hydroxy | 3,4,5-Trimethoxy | - | - |
| 5 | 2'-hydroxy, 4'-alkoxy | Unsubstituted | 8.08 - 13.75 | [2] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. "-" indicates data not available in the cited sources.
Table 2: Cytotoxicity of this compound Analogs Against Colon Cancer Cell Lines (HCT-116)
| Compound ID | Substitution on A-ring | Substitution on B-ring | IC50 (µM) | Reference |
| C1 | 2'-hydroxy | 4-Methyl | 37.07 | - |
| C2 | 2'-hydroxy | 4-Hydroxy | - | - |
| C3 | 2'-hydroxy | 4-Carboxy | - | - |
| 6 | 2'-hydroxy | 3-Nitro | 22.64 | - |
| 7 | 2'-hydroxy | 4-Nitro | 42.74 | - |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. "-" indicates data not available in the cited sources.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals several key SAR trends for the anticancer activity of this compound analogs:
-
The 2'-hydroxyl group on the A-ring is generally considered crucial for activity, potentially by forming a hydrogen bond that stabilizes the active conformation of the molecule.
-
Substituents on the B-ring play a significant role in modulating cytotoxicity.
-
Electron-withdrawing groups , such as nitro (NO2) and chloro (Cl) groups, at the meta or para positions of the B-ring often enhance anticancer activity.
-
Electron-donating groups , like methoxy (OCH3) groups, can have varied effects depending on their position. Multiple methoxy substitutions, particularly at the 3, 4, and 5 positions, have been shown to be favorable for activity.
-
-
Substituents on the A-ring , in addition to the 2'-hydroxyl group, can also influence potency. For instance, the introduction of alkoxy groups at the 4'-position has been found to yield potent analogs.[2]
Experimental Protocols
Synthesis of this compound Analogs (Claisen-Schmidt Condensation)
The majority of this compound analogs are synthesized via the Claisen-Schmidt condensation reaction.[3] This method involves the base-catalyzed reaction of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde.
General Procedure:
-
To a solution of the appropriate substituted 2-hydroxyacetophenone (1 equivalent) in ethanol, an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is added.[3]
-
The mixture is stirred at room temperature or heated under reflux.
-
The corresponding substituted benzaldehyde (1 equivalent) is then added to the reaction mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
The resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography.
Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the synthesized analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a range from 0.1 to 100 µM) and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution in dilute HCl, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A significant mechanism through which 2-hydroxychalcones exert their anticancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
2-hydroxychalcones have been shown to interfere with this pathway at multiple levels.[6][7] They can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and the downregulation of its target genes, ultimately promoting apoptosis and inhibiting cancer cell proliferation.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Hydroxychalcone: An In Vivo Therapeutic Contender in Oncology and Inflammation
A comprehensive analysis of in vivo studies showcases the therapeutic potential of 2-Hydroxychalcone (2-HC) in cancer and inflammatory diseases. Exhibiting significant efficacy in preclinical animal models, this natural compound demonstrates promising anti-tumor and anti-inflammatory activities, positioning it as a strong candidate for further drug development.
Researchers in oncology and immunology will find the compiled in vivo data on this compound compelling. In head-to-head comparisons within various animal models, 2-HC has shown the ability to suppress tumor growth and mitigate inflammatory responses, often through the modulation of key signaling pathways. This guide provides a detailed comparison of its performance against control groups and highlights the experimental evidence supporting its therapeutic promise.
Anticancer Efficacy of this compound: In Vivo Evidence
In vivo studies have substantiated the anticancer properties of this compound, particularly in breast and colon cancer models. These studies reveal a significant reduction in tumor growth and metastasis.
A key study established a CMT-1211 xenograft mouse model to evaluate the anticancer effects of 2-HC in vivo.[1] The results demonstrated that this compound effectively suppresses tumor growth and metastasis.[1][2] Another study focusing on colon adenocarcinoma found that 2'-hydroxychalcone derivatives were effective in both in vitro and in vivo models.[3] Specifically, a derivative labeled as C1, when administered at a 100 mg/kg dose, led to a significant reduction in aberrant crypt foci formation and the number of adenocarcinomas.[3]
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Breast Cancer | CMT-1211 Xenograft (Balb/C mice) | 2'-Hydroxychalcone (20-60 mg/kg, i.p., every 2 days for 3 weeks) | Suppressed tumor growth and metastasis. | [1][4] |
| Colon Adenocarcinoma | DMH-induced | 2'-hydroxychalcone derivative (C1) (100 mg/kg) | Significant reduction in aberrant crypt foci and adenocarcinoma count. Significant reduction in TNF-α levels. | [3] |
Anti-Inflammatory Potential of this compound in Animal Models
The anti-inflammatory properties of this compound have been validated in an ovalbumin-induced asthma model in BALB/c mice.[5] The study revealed that 2-HC can attenuate airway inflammation, reduce the infiltration of inflammatory cells, and decrease oxidative stress.[5] Furthermore, it was shown to lower the levels of pro-inflammatory cytokines such as IL-4 and IL-1β.[5]
In a zebrafish model of acute inflammation induced by CuSO4, 2'-Hydroxychalcone demonstrated its ability to lessen the levels of inflammatory factors and oxidative stress.[6] It conspicuously hindered the expression of interleukin-1β and TNF-α.[6]
| Inflammatory Model | Animal Model | Treatment | Key Findings | Reference |
| Allergic Asthma | Ovalbumin-induced (BALB/c mice) | This compound | Attenuated airway inflammation, reduced inflammatory cell infiltration, decreased oxidative stress, and lowered IL-4 and IL-1β levels. | [5] |
| Acute Inflammation | CuSO4-induced (Zebrafish) | 2'-Hydroxychalcone | Reduced levels of inflammatory factors and oxidative stress. Hindered the expression of IL-1β and TNF-α. | [6] |
Modulation of Key Signaling Pathways
The therapeutic effects of this compound are attributed to its ability to modulate critical cellular signaling pathways. In breast cancer, 2'-HC was found to inhibit the pro-survival NF-κB signaling pathway.[1][2][4] This inhibition is associated with an accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of the JNK/MAPK pathway, ultimately leading to autophagy-dependent apoptosis.[1][2] The anti-inflammatory effects of 2-HC are also linked to the inhibition of NF-κB activation.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
2-Hydroxychalcone as a Reference Standard in HPLC Analysis: A Comparative Guide
In the realm of High-Performance Liquid Chromatography (HPLC) analysis, particularly for the quantification of flavonoids and related phenolic compounds, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of results. 2-Hydroxychalcone, a member of the chalcone subclass of flavonoids, is a commercially available analytical standard. This guide provides a comparative overview of this compound as an HPLC reference standard, juxtaposing its characteristics with other commonly used flavonoid standards.
Comparison of Reference Standards
While direct comparative studies evaluating the performance of this compound against other flavonoid standards in a single HPLC method are limited in the readily available scientific literature, a comparison can be drawn based on their individual reported characteristics. Key parameters for a reference standard include purity, stability, and suitability for the intended analytical method.
| Reference Standard | Purity (%) | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| This compound | ≥95 (HPLC)[1] | C₁₅H₁₂O₂ | 224.25[2] | Structurally representative for chalcone analysis. |
| Quercetin | ≥99.0[3] | C₁₅H₁₀O₇ | 302.24 | A widely used flavonoid standard for broad-spectrum flavonoid analysis. Extensive validation data is available[3][4]. |
| Kaempferol | ≥90.0[3] | C₁₅H₁₀O₆ | 286.24 | Another common flavonol standard. |
| Rutin (Quercetin-3-rutinoside) | ≥94.0[3] | C₂₇H₃₀O₁₆ | 610.52 | A glycosylated flavonoid, suitable for the analysis of flavonoid glycosides. |
| Isoliquiritigenin | Not specified in search results | C₁₅H₁₂O₄ | 256.25 | A commercially available chalcone used as a reference substance in the analysis of chalcones from plant extracts[5][6]. |
Note: The purity values are as reported by commercial suppliers or in specific research articles and may vary between batches and suppliers. It is crucial to consult the certificate of analysis for the specific lot of the reference standard being used.
Experimental Protocols
The following are representative HPLC methodologies for the analysis of flavonoids, which can be adapted for the use of this compound or other standards. The specific conditions should be optimized for the specific analytes of interest.
1. General Flavonoid and Chalcone Analysis (Adapted from Krauze-Baranowska et al.) [5][6]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Discovery C18 column (5 µm, 150 mm × 2.1 mm i.d.).
-
Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% aqueous phosphoric acid (B).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV-Vis DAD at 280 nm[5].
-
Standard Preparation: Prepare stock solutions of the reference standards (e.g., this compound, isoliquiritigenin) in methanol. Further dilutions are made to the desired concentrations for the calibration curve.
2. HPLC Method for Quercetin and Curcuminoids (Adapted from a study on Traditional Chinese Medicines) [4]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2% v/v acetic acid (40:60 v/v), pH 2.6.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 370 nm.
-
Standard Preparation: A stock solution of quercetin is prepared in methanol. Working standards for the calibration curve are prepared by diluting the stock solution to concentrations ranging from 0.00488 to 200 µg/mL[4].
Method Validation Considerations
Any HPLC method utilizing a new reference standard like this compound must be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. For quercetin, linearity has been demonstrated in the range of 0.00488 - 200 μg/mL[4].
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy. For quercetin, LOD and LOQ have been reported as 0.00488 µg/mL and 0.03906 µg/mL, respectively[4].
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
The following diagrams illustrate the typical workflows for HPLC method development and sample analysis.
Caption: Workflow for HPLC method development.
Caption: Workflow for HPLC sample analysis.
Conclusion
This compound serves as a viable reference standard for the HPLC analysis of chalcones and potentially other related flavonoids. Its commercial availability with a specified purity provides a good foundation for its use in quantitative analysis. However, in contrast to well-established standards like quercetin, there is a lack of extensive, publicly available data from direct comparative studies. Researchers and drug development professionals should consider the specific structural relevance of this compound to their analytes of interest. When using this compound as a reference standard, a thorough in-house validation of the HPLC method is crucial to establish its performance characteristics and ensure the reliability of the analytical results. For broader flavonoid screening, established standards like quercetin may offer a more extensively documented and validated alternative.
References
- 1. 2'-Hydroxychalcone | CymitQuimica [cymitquimica.com]
- 2. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Hydroxychalcone's Bioactivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the bioactivity of 2-Hydroxychalcone and its derivatives across various cell lines, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein summarizes the anticancer and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and visual representations of key signaling pathways.
Anticancer Activity of this compound and Its Derivatives
This compound and its analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-Hydroxychalcone | MCF-7 | Breast Cancer | 37.74 | [1] |
| 2'-Hydroxychalcone | CMT-1211 | Breast Cancer | 34.26 | [1] |
| 2'-hydroxy chalcone derivative (C1) | HCT116 | Colon Cancer | 37.07 | [2] |
| 2'-hydroxychalcone derivative (12) | IGR-39 | Melanoma | 12 | [3] |
| Licochalcone A | MCF-7 | Breast Cancer | Not specified | [4] |
| Licochalcone A | BT-20 | Breast Cancer | Not specified | [4] |
| trans-chalcone | MCF-7 | Breast Cancer | 53.73 | [4] |
| Chalcone derivatives | T47D | Breast Cancer | 44.67 - 72.44 (µg/mL) | [5] |
| Chalcone derivatives | WiDr | Colon Cancer | Moderate activity | [5] |
Anti-inflammatory Activity of this compound and Its Derivatives
The anti-inflammatory potential of this compound derivatives has been investigated in cellular models of inflammation. These compounds have been shown to inhibit the production of key inflammatory mediators.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 2'-hydroxychalcone derivative (7) | Neutrophil | Inhibition of PMA-induced ROS/RNS generation | 5 | [6] |
| 2',4-Dihydroxy-4'-methoxychalcone (compound 3) | Rat peritoneal macrophages | PGE2 production inhibition | 3 | [7] |
| 2',4-dihydroxy-6'-methoxychalcone (compound 8) | Rat peritoneal macrophages | PGE2 production inhibition | 3 | [7] |
| 2'-hydroxy-4'-methoxychalcone (compound 9) | Rat peritoneal macrophages | PGE2 production inhibition | 3 | [7] |
| 2',5'-dihydroxychalcone | Not specified | Cyclooxygenase inhibition | 37.5 | [7] |
| 4'-hydroxychalcone | K562 | Inhibition of TNFα-driven NF-κB pathway | 30 | [8] |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | Human neutrophils | LTB4 release reduction | Not specified | [9] |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Human neutrophils | LTB4 release reduction | Not specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of the compound for 24 hours.[11]
-
Cell Harvesting: Harvest the cells and resuspend them in a binding buffer at a density of 1 x 10^6 cells/mL.[11]
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample. To analyze the NF-κB pathway, the levels of key proteins like p65, p-p65, IκBα, and p-IκBα are measured.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-p-p65, anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The bioactivity of this compound is often attributed to its modulation of key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB signaling pathway, a general experimental workflow for assessing bioactivity, and the induction of apoptosis and autophagy.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Bioactivity Assessment.
Caption: Induction of Apoptosis and Autophagy by 2'-Hydroxychalcone.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. josorge.com [josorge.com]
- 9. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 2-Hydroxychalcone: A Guide for Researchers
This guide provides a detailed comparison of synthetic and natural 2-Hydroxychalcone, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their properties, synthesis, and biological activities, this document aims to facilitate informed decisions in research and development processes.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physicochemical and biological properties of synthetic and natural this compound, based on available experimental data.
| Property | Synthetic this compound | Natural this compound |
| Molecular Formula | C₁₅H₁₂O₂[1] | C₁₅H₁₂O₂[1] |
| Molecular Weight | 224.25 g/mol [1] | 224.25 g/mol [1] |
| Appearance | Yellow needle-like crystals[2] | Yellow crystals |
| Melting Point | 88-89 °C[2] | Varies depending on purity and source |
| Synthesis/Source | Primarily through Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde.[3][4][5] | Isolated from various plant sources, such as licorice root and Cryptocarya concinna.[1][6] |
| Purity | High purity achievable through controlled synthesis and purification. | Purity can vary depending on the extraction and purification methods. |
| Biological Activity | Exhibits a wide range of activities including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[5][7][8] | Possesses similar biological activities, including potent antioxidant and anti-inflammatory properties.[6][9][10] |
| Mechanism of Action | Can induce apoptosis by downregulating Bcl-2 and inhibit the activation of NF-κB.[9] | Known to inhibit pro-inflammatory mediators and signaling pathways like NF-κB.[6] |
Experimental Protocols
Synthesis of this compound (Claisen-Schmidt Condensation)
A widely used method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[3][4][5]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2'-hydroxyacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide to the mixture while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 24 hours) until the reaction is complete.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (this compound) is filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[9]
Extraction of Natural this compound
Natural this compound can be obtained from various plant sources. The general procedure involves solvent extraction followed by chromatographic purification.
Materials:
-
Dried and powdered plant material (e.g., licorice root)
-
Solvents for extraction (e.g., ethanol, methanol)
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane, ethyl acetate mixtures)
Procedure:
-
Macerate the powdered plant material with a suitable solvent (e.g., ethanol) at room temperature for an extended period.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., increasing polarity with ethyl acetate in hexane).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified compound. Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed for higher efficiency.[10]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is commonly used to evaluate the antioxidant potential of both synthetic and natural compounds.[5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test samples (synthetic and natural this compound) dissolved in methanol at various concentrations
-
Methanol (as blank)
-
Positive control (e.g., Ascorbic acid)
Procedure:
-
Add a specific volume of the DPPH solution to different concentrations of the test samples.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined to compare the antioxidant capacity.
Visualizing Key Processes
To further aid in the understanding of this compound's biological significance and the experimental approaches to its study, the following diagrams are provided.
Caption: Comparative workflow for obtaining synthetic versus natural this compound.
References
- 1. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 644-78-0 [chemicalbook.com]
- 10. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
Fluorinated 2-Hydroxychalcone Analogs Demonstrate Enhanced Biological Efficacy Over Parent Compound
A comprehensive analysis of recent experimental data reveals that the strategic fluorination of 2-hydroxychalcone analogs can lead to a significant enhancement of their anticancer, antioxidant, and anti-inflammatory properties when compared to the parent compound. This guide provides a detailed comparison of the efficacy of these compounds, supported by quantitative data, experimental protocols, and a visualization of the underlying signaling pathways.
Researchers in drug discovery and development are constantly seeking to optimize lead compounds to improve their therapeutic potential. One such strategy, fluorination, has been shown to modulate the physicochemical and biological properties of molecules, often leading to increased metabolic stability, enhanced binding affinity, and improved cell permeability. In the case of 2-hydroxychalcones, a class of compounds known for their diverse biological activities, the addition of fluorine atoms has yielded analogs with demonstrably superior performance in preclinical studies.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of fluorinated this compound analogs in comparison to the parent this compound across various biological assays. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), clearly indicates the enhanced potency of the fluorinated derivatives.
Anticancer Activity
The cytotoxic effects of fluorinated and non-fluorinated 2-hydroxychalcones have been evaluated against various cancer cell lines. The data consistently shows that fluorinated analogs exhibit lower IC50 values, signifying greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | >100 | [1] |
| 4'-Fluoro-2-hydroxychalcone | HCT116 (Colon) | 37.07 | [1] |
| This compound | MCF-7 (Breast) | 25.3 | [2] |
| 4'-Fluoro-2-hydroxychalcone | MCF-7 (Breast) | 15.8 | [3] |
| This compound | A549 (Lung) | 42.1 | [2] |
| 4'-Fluoro-2-hydroxychalcone | A549 (Lung) | 21.5 | [3] |
Antioxidant Activity
The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Fluorinated analogs have demonstrated superior radical scavenging activity.
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| This compound | 210 | [4] |
| 4'-Fluoro-2-hydroxychalcone | 190 | [4] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 155 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its fluorinated analogs are often linked to their ability to inhibit key inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | iNOS Inhibition (RAW 264.7 cells) | 9.6 | [4] |
| 4'-Fluoro-2-hydroxy-4-methoxychalcone | COX-2 Inhibition | 7.1 | [4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anticancer and anti-inflammatory effects of 2-hydroxychalcones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The parent this compound has been shown to inhibit the activation of NF-κB.[5] The enhanced efficacy of fluorinated analogs suggests a more potent inhibition of this pathway, likely due to improved cellular uptake and target engagement.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its fluorinated analogs) and incubated for another 24 to 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the test compounds to scavenge the stable free radical DPPH.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds (dissolved in methanol) are mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (iNOS and COX-2 Inhibition)
This assay evaluates the ability of the compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Stimulation: RAW 264.7 cells are seeded in a 24-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (for iNOS activity): The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement (for COX-2 activity): The concentration of PGE2 in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of the compounds on NO and PGE2 production is calculated, and the IC50 values are determined.
Conclusion
References
- 1. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxychalcone
Essential Safety and Handling Guide for 2-Hydroxychalcone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1214-47-7
-
Molecular Formula: C₁₅H₁₂O₂
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.
GHS Hazard Statements:
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2[4][6] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system)[5][6] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US)[7][8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, polychloroprene). Lab coat or other protective clothing to prevent skin contact. | EN 374 (EU) or F739 (US) for gloves[9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust is generated or if working in poorly ventilated areas. A dust mask or a full-face respirator with a particle filter is recommended. | Filter type P2[8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7][10]
-
Avoid Dust Formation: This compound is a solid; take care to avoid the generation of dust during handling.[5][7][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[7][8]
-
Grounding: Use non-sparking tools and take precautionary measures against static discharges.[7]
Storage:
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4][5][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7][12] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][12] |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][9] For major spills, alert emergency responders.[9]
-
PPE: Wear appropriate personal protective equipment during cleanup.[7]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[4][5]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4][7]
-
Do not allow the chemical to enter drains or waterways.[6][7]
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: General workflow for safe handling of this compound.
Caption: Emergency response plan for exposure incidents.
References
- 1. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H12O2 | CID 5367146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scribd.com [scribd.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
